Gold;yttrium
Description
Significance of Noble Metal-Rare Earth Intermetallics in Advanced Functional Materials
Intermetallic compounds formed between noble metals (like gold) and rare-earth elements are of significant scientific and technological importance. researchgate.net The unique electronic configurations of rare-earth elements, characterized by their 4f electrons, are responsible for their exceptional electronic, magnetic, luminescent, and chemical behaviors. researchgate.net When combined with a noble metal like gold, the resulting intermetallics can exhibit a combination of desirable properties. These include high thermal stability, resistance to corrosion, and high mechanical strength, making them valuable for high-temperature applications in the aerospace and automotive industries. researchgate.net
The strong metallic and ionic bonding in these compounds, arising from the significant electronegativity difference between the constituent atoms, contributes to their high melting points and stability. researchgate.net Furthermore, the interaction between the localized 4f electrons of the rare-earth element and the conduction electrons gives rise to unusual magnetic and electronic phenomena. This has led to their application in magnetostrictive devices and as key active elements in spintronic devices. researchgate.net
Modern research techniques, such as surface alloying, allow for the creation of two-dimensional (2D) noble metal-rare earth intermetallic compounds. iphy.ac.cnresearchgate.net These 2D materials provide a platform to modify the electronic and structural properties of surfaces, which is fundamental for developing new catalysts and other technologically significant materials. iphy.ac.cnresearchgate.netacs.org The ordered atomic structures of intermetallic compounds, in contrast to the random atomic arrangements in traditional alloys, can lead to superior catalytic activity and selectivity. mdpi.com
Overview of Gold and Yttrium in Chemical Systems: A Research Perspective
A foundational understanding of gold and yttrium is crucial to appreciating the properties of their intermetallic compounds.
Gold (Au) is a dense, yellow noble metal known for its inertness and resistance to chemical attack in its bulk form. wiley-vch.de However, this inertness belies a rich and complex chemistry, particularly in catalysis and the formation of alloys and clusters. wiley-vch.de Gold is the most electronegative of all metallic elements, with a Pauling scale value of 2.54, which is comparable to carbon. wiley-vch.demdpi.com This high electronegativity leads to the formation of stable, highly covalent bonds. mdpi.com Relativistic effects significantly influence gold's properties, causing a contraction of its 6s orbital and an expansion of the 5d orbital. mdpi.com This results in a marked reduction in the covalent bond lengths involving gold and makes it a stronger Lewis acid compared to lighter elements in its group. wiley-vch.demdpi.com While often used in alloys to enhance its strength, gold's utility in materials science extends to its role in forming intermetallic compounds with unique catalytic and electronic properties. mdpi.comsquarespace.com
Yttrium (Y) is a silvery-metallic transition metal that is chemically similar to the lanthanides, leading to its common classification as a rare-earth element. ebsco.comwikipedia.org It is never found in nature as a free element but is extracted from rare-earth minerals like monazite (B576339) and xenotime. ebsco.comsamaterials.com The most common oxidation state for yttrium is +3. ebsco.comsamaterials.com In materials science, yttrium is frequently used as an alloying additive to refine the grain structure and enhance the strength and high-temperature oxidation resistance of metals like aluminum and titanium. ebsco.comsamaterials.com Yttrium compounds, such as yttrium oxide, are critical as host lattices for dopants that produce phosphors used in LEDs and other display technologies. wikipedia.orgsamaterials.com
Table 1: Selected Properties of Gold and Yttrium
| Property | Gold (Au) | Yttrium (Y) |
| Atomic Number | 79 | 39 |
| Atomic Mass | 196.967 u | 88.906 u wikipedia.org |
| Appearance | Metallic yellow | Silvery-white ebsco.com |
| Crystal Structure | Face-Centered Cubic (FCC) | Hexagonal Close-Packed (HCP) ebsco.com |
| Density (at 298 K) | 19.3 g/cm³ squarespace.com | 4.48 g/cm³ ebsco.com |
| Melting Point | 1064 °C | 1522 °C ebsco.com |
| Boiling Point | 2856 °C | 3345 °C ebsco.com |
| Electronegativity (Pauling) | 2.54 wiley-vch.demdpi.com | 1.22 mdpi.com |
| Common Oxidation State(s) | +1, +3 | +3 ebsco.comsamaterials.com |
Scope of Contemporary Research on Gold-Yttrium Compounds and Their Derivatives
Current research into gold-yttrium systems is multifaceted, exploring a range of binary, ternary, and low-dimensional compounds. The alloying behavior of yttrium with gold is noted to be similar to that of heavy rare-earth metals like dysprosium. scispace.com
Binary and Cluster Compounds: While a complete phase diagram for the Au-Y system is not widely published, it is expected to feature limited solid solubility of yttrium in gold. squarespace.com Research has delved into the structure of small, yttrium-doped gold clusters (AunY) using far-infrared multiple photon dissociation (FIR-MPD) spectroscopy combined with quantum chemical calculations. mpg.de These studies aim to determine the geometric and electronic properties of these nascent compounds, revealing, for example, that the lowest-energy isomers of AunY for n=1-9 are planar. mpg.de
Ternary Intermetallics: A significant portion of research focuses on ternary compounds incorporating a third element, which can stabilize unique crystal structures and introduce new functionalities.
Y₃Au₃Sb₄: This compound was synthesized and found to possess a body-centered cubic crystal structure with the space group I4̅3d. iucr.org In this structure, the yttrium, gold, and antimony atoms occupy specific, ordered sites within the unit cell. iucr.org
Y₂Au₂Sn: Synthesized via arc-melting, this stannide compound crystallizes in the tetragonal Mo₂B₂Fe-type structure. znaturforsch.com Magnetic and resistivity measurements indicate that it is a Pauli paramagnet and exhibits metallic behavior. znaturforsch.com
YAu₃Al₇: This ternary aluminide was successfully grown from an aluminum flux. fsu.edu It crystallizes in a rhombohedral space group, and its discovery is part of a broader exploration of rare-earth aluminides for their complex structures and interesting magnetic and electronic properties. fsu.edu
Y-doped AuIn₂: Studies have investigated the effect of doping the AuIn₂ intermetallic with yttrium. mdpi.com The substitution of a small amount of gold with yttrium was found to create a structurally stable compound, attributed to the large difference in electronegativity between gold and yttrium, which enhances the stability of the intermetallic compound. mdpi.com
Two-Dimensional Surface Alloys: The formation of 2D intermetallic compounds by depositing rare-earth metals onto a gold surface is a key area of contemporary research. iphy.ac.cnresearchgate.net Using techniques like scanning tunneling microscopy (STM), scientists can study the atomic and electronic structure of single-layer alloys like ReAu₂ (where Re is a rare earth) on a Au(111) substrate. iphy.ac.cnresearchgate.net These 2D Au-RE systems provide well-ordered, periodically modulated surfaces that can serve as templates for the self-assembly of nanostructures and offer platforms to investigate magnetism and catalysis in lower dimensions. researchgate.netacs.org
Table 2: Examples of Researched Gold-Yttrium Compounds and Derivatives
| Compound/System | Type | Synthesis/Investigation Method | Key Findings/Properties |
| AunY (n=1-9) | Cluster | FIR-MPD Spectroscopy, Quantum Calculations | Lowest-energy isomers are planar; investigation of vibrational spectra. mpg.de |
| Y-doped AuIn₂ | Doped Intermetallic | Density Functional Theory (DFT) | Yttrium substitution for gold enhances structural stability. mdpi.com |
| Y₂Au₂Sn | Ternary Intermetallic | Arc-melting, Annealing | Crystallizes in a tetragonal structure; exhibits Pauli paramagnetism and metallic behavior. znaturforsch.com |
| Y₃Au₃Sb₄ | Ternary Intermetallic | Alloy Synthesis, X-ray Diffraction | Cubic crystal structure (space group I4̅3d). iucr.org |
| YAu₃Al₇ | Ternary Intermetallic | Aluminum Flux Growth | Crystallizes in a rhombohedral space group. fsu.edu |
| RE-Au on Au(111) | 2D Surface Alloy | Surface Alloying, STM/STS | Forms ordered 2D intermetallic compounds; provides platforms for investigating catalysis and magnetism in lower dimensions. iphy.ac.cnresearchgate.net |
Structure
2D Structure
Properties
CAS No. |
921765-29-9 |
|---|---|
Molecular Formula |
Au8Y |
Molecular Weight |
1664.6384 g/mol |
IUPAC Name |
gold;yttrium |
InChI |
InChI=1S/8Au.Y |
InChI Key |
PTJMHMJKIIPEMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Structural Characterization and Morphological Analysis
Crystalline Structures of Gold-Yttrium Intermetallics
The study of gold-yttrium intermetallics reveals a variety of crystalline structures, largely influenced by atomic size and stoichiometry.
X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of gold-yttrium intermetallics. iastate.eduverichek.net It allows for the identification of different phases present in a sample, the determination of their crystal structures, and the precise measurement of their lattice parameters. iastate.eduxraydiffrac.com Both powder and single-crystal XRD methods are employed to gain a comprehensive understanding of these materials. researchgate.net For instance, in the study of ternary REAuAl (RE = Y, Eu, Lu) compounds, XRD was crucial in identifying the phases and determining their crystal structures. researchgate.netquestjournals.org The analysis of diffraction patterns, which consist of specific angles and intensities of diffracted X-rays, serves as a unique "fingerprint" for each crystalline compound. xraydiffrac.com This information is vital for understanding the arrangement of atoms within the unit cell and can reveal details about solid solutions, where one element substitutes for another in the crystal lattice. xraydiffrac.comscielo.org.za
Gold-yttrium and related intermetallic compounds exhibit several common crystal structures:
Cubic B2 (Caesium Chloride) Structure: This structure can be visualized as two interpenetrating primitive cubic lattices. wikipedia.org While the atomic arrangement is similar to body-centered cubic, the presence of two different atomic species distinguishes it. wikipedia.org
Orthorhombic TiNiSi Type: Several gold-yttrium containing ternary compounds crystallize in this structure type, which belongs to the space group Pnma. researchgate.netquestjournals.org For example, YAuAl adopts the orthorhombic TiNiSi type structure. researchgate.netquestjournals.org This structure is one of the most frequently observed superstructures of the AlB2 type. researchgate.netquestjournals.org The size of the rare-earth element plays a significant role in the adoption of this structure, with larger rare-earth elements favoring the orthorhombic TiNiSi-type. questjournals.org
Hexagonal ZrNiAl Type: This is another common structure type for equiatomic intermetallics, belonging to the space group P-62m. researchgate.netquestjournals.orgresearchgate.net In the REAuAl series, compounds with smaller rare-earth elements, like LuAuAl, adopt this hexagonal structure. researchgate.netquestjournals.org The transition from the orthorhombic TiNiSi to the hexagonal ZrNiAl structure is often linked to chemical pressure effects, where smaller unit cells favor the hexagonal arrangement. questjournals.org YMgGa is another example of a compound that crystallizes in the hexagonal ZrNiAl type structure. researchgate.net
The following table summarizes the crystal structures of some gold-yttrium and related compounds.
| Compound | Crystal System | Structure Type | Space Group |
| YAuAl | Orthorhombic | TiNiSi | Pnma |
| LuAuAl | Hexagonal | ZrNiAl | P-62m |
| YMgGa | Hexagonal | ZrNiAl | P-62m |
| Y₃Au₄ | Rhombohedral | Pu₃Pd₄ | R-3 |
| Y₁₄Au₅₁ | Hexagonal | Gd₁₄Ag₅₁ | P6/m |
| Yb₂Au₃In₅ | Orthorhombic | Y₂Rh₃Sn₅ | Cmc2₁ |
Table 1: Crystal structures of selected gold-yttrium and related intermetallic compounds. researchgate.netquestjournals.orgresearchgate.netacs.orgnih.gov
In ternary gold-yttrium compounds, single-crystal XRD studies have revealed the existence of homogeneity ranges, indicating that the stoichiometric ratios can vary slightly. For instance, studies on YAuAl have shown deviations from the ideal 1:1:1 composition, with a higher gold content observed, leading to formulas like YAu₁₊ₓAl₁₋ₓ. researchgate.net Specifically, a composition of YAu₁.₁₁Al₀.₈₉ has been reported. questjournals.org This indicates that there can be mixed occupancy of gold and aluminum atoms on certain crystallographic sites. researchgate.net The investigation of site occupancy is crucial for understanding the precise atomic arrangement and its influence on the compound's properties. researchgate.netquestjournals.org
Geometrical Structures of Gold-Yttrium Clusters
The study of gold-yttrium clusters in the gas phase reveals fascinating structural transitions and complex geometries that differ significantly from their bulk counterparts.
The geometry of small gold clusters is a subject of intense research, with a notable transition from two-dimensional (2D) planar structures to three-dimensional (3D) geometries as the number of atoms increases. arxiv.org For pure neutral gold clusters, this transition is predicted to occur around Au₁₀ to Au₁₄. arxiv.orgrsc.org The introduction of a yttrium dopant atom significantly modifies this behavior.
In neutral yttrium-doped gold clusters (AuₙY), 3D structures can appear for much smaller cluster sizes. For example, Au₄Y and Au₉Y are found to be three-dimensional, while for sizes like n=5 and 8, both 2D and 3D structures have similar energies. nih.gov In cationic gold-yttrium clusters (AuₙY⁺), the 2D-to-3D transition is also size-dependent. For instance, Au₆Y⁺ is the smallest cluster in its series to adopt a 3D structure as its most stable geometry. rsc.org Interestingly, larger clusters like Au₇Y⁺ and Au₈Y⁺ revert to 2D geometries, highlighting a non-monotonic structural evolution. rsc.org
As the size of yttrium-doped gold clusters increases, more complex geometries emerge. Computational studies have identified "basket-like" and "cage" structures. mpg.deresearchgate.net In many of these clusters, the yttrium atom tends to occupy a position with high coordination, maximizing the number of Au-Y bonds. mpg.de For larger clusters, such as those with n=12–16, cage-like structures with the yttrium atom encapsulated within a gold framework are predicted. mpg.de Specifically, photofragmentation experiments have suggested the formation of stable endohedral (caged) structures for clusters like [Y@Au₁₆]⁺, which corresponds to a closed electronic shell. acs.org The formation of these complex geometries is a direct consequence of the interplay between the electronic and steric effects introduced by the yttrium dopant atom. mpg.de
Nanomaterial Morphology and Size Distribution
The synthesis and characterization of gold-yttrium nanomaterials reveal a close relationship between the synthesis method and the resulting morphology and size distribution. These characteristics are pivotal in determining the material's suitability for various applications.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the structure of gold-yttrium materials at the micro- and nanoscale. frontiersin.orgmdpi.com SEM provides detailed surface morphology information. For instance, in the case of gold nanoparticles synthesized via the Turkevich method, SEM images show spherical particles with average sizes ranging from 16-25 nm. mdpi.com Similarly, SEM analysis of erbium-doped yttrium oxide nanoparticles reveals uniformly spherical aggregates of 200 nm or less. spiedigitallibrary.org In studies of gold-supported yttrium oxide nanorods (Au-Y₂O₃-NR), SEM images show randomly distributed nanorods, and the deposition of gold can alter their morphology, breaking longer rods into shorter ones. researchgate.net
TEM offers higher resolution, enabling the characterization of particle size, shape, and internal structure. frontiersin.orgmdpi.com For gold nanoparticles, TEM analysis can confirm their spherical shape and provide precise size measurements, with some studies reporting sizes around 20 nm. neliti.com In the context of gold-yttrium systems, TEM is crucial for observing the size distribution of nanoparticles produced by methods like pulsed laser ablation in liquids. beilstein-journals.org It has been used to demonstrate that nanoparticles produced with a donut-shaped laser beam are smaller and have a narrower size distribution compared to those produced with a Gaussian beam. beilstein-journals.org
Controlling the size and shape of gold-yttrium nanoparticles is essential for tailoring their properties. researcher.life Various synthesis methods offer different levels of control. The Turkevich method, for example, is a common chemical reduction technique used to produce spherical gold nanoparticles. mdpi.comnih.gov The seeded growth method allows for the fabrication of gold nanoparticles of varying sizes. researchgate.net
A key technique for synthesizing and controlling the size of gold and yttrium oxide nanoparticles is pulsed laser ablation in liquids (PLAL). beilstein-journals.orgresearcher.life Research has shown that using a donut-shaped laser beam during PLAL can significantly reduce particle size, narrow the size distribution, and improve sphericity for both gold and yttrium oxide nanoparticles when compared to a standard Gaussian beam. beilstein-journals.orgnih.gov For example, with a donut-shaped beam, gold nanoparticles with an average size of 35 nm were produced, which is smaller than the 39-45 nm particles produced with Gaussian beams. beilstein-journals.org Similarly, for yttrium oxide, the mean nanoparticle size decreased from 27 nm with a Gaussian beam to 15 nm with a donut-shaped beam. beilstein-journals.org This control is attributed to the unique toroidal structure of the cavitation bubble created by the donut-shaped beam. beilstein-journals.orgresearcher.lifenih.gov
The characterization of these size and shape distributions is primarily carried out using TEM, which allows for the direct visualization and measurement of individual nanoparticles. acs.orgresearchgate.netresearchgate.net Histograms generated from TEM images provide a quantitative representation of the size distribution. researchgate.netresearchgate.netresearchgate.net
Interactive Data Table: Comparison of Nanoparticle Synthesis Parameters
| Target Material | Laser Beam Shape | Average Nanoparticle Size (nm) | Size Distribution Characteristics |
| Gold | Gaussian | 39 - 45 | Broader distribution, extends beyond 100 nm |
| Gold | Donut-shaped | 35 | Narrower distribution, cut-off around 80 nm |
| Yttrium Oxide (Y₂O₃) | Gaussian | 27 | - |
| Yttrium Oxide (Y₂O₃) | Donut-shaped | 15 | Smaller than with Gaussian beam |
Microstructural Investigations of Gold-Yttrium Alloys and Composites
The microstructure of gold-yttrium alloys and composites plays a significant role in their mechanical and chemical properties. nih.govmdpi.comunipd.it The addition of yttrium to gold-based alloys can lead to refined microstructures. mdpi.comdntb.gov.ua
In Ag-Cu-Y alloys, the addition of gold has been shown to refine the microstructure by shortening the secondary dendrite arms. mdpi.comresearchgate.net While X-ray diffraction (XRD) analysis of Ag-1.5Cu-0.1Y alloys with gold additions did not reveal any new intermetallic compounds, Energy Dispersive Spectrometer (EDS) analysis indicated that gold was soluble in the alloy structure and formed aggregates with copper and yttrium. mdpi.com The microstructure of the parent alloy can significantly affect the properties of resulting materials, such as the thermal stability of nanoporous gold created through dealloying. mdpi.com
The addition of yttrium to other alloy systems, such as Sn-Zn solders, has also been shown to refine the microstructure. mdpi.com In Mg-Al-Zn alloys, the introduction of yttrium leads to a decrease in network precipitates and the formation of new granular precipitates, which can enhance properties like hardness. mdpi.com
Interactive Data Table: Microstructural Effects of Yttrium and Gold Additions
| Base Alloy | Alloying Element(s) | Key Microstructural Changes |
| Ag-1.5Cu-0.1Y | Au | Refined microstructure, shortened secondary dendrites, formation of Cu, Y, and Au aggregates. |
| Sn-9Zn | Y | Refined microstructure. |
| Mg-Al-Zn (AZ61) | Y | Decrease in network precipitates, formation of Al₂Y and Mg₁₇Al₁₂ phases. |
Electronic Structure and Chemical Bonding in Gold Yttrium Systems
Quantum Chemical Investigations and Electronic Properties
Quantum chemical methods provide a theoretical framework for understanding the electronic properties of gold-yttrium systems at an atomic level. These computational approaches are crucial for interpreting experimental observations and predicting the behavior of these bimetallic clusters.
Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state geometric and electronic properties of gold-yttrium clusters. iphy.ac.cnscienceandtechnology.com.vn First-principles calculations based on DFT have been employed to study pure gold clusters, pure yttrium clusters, and gold clusters doped with a single yttrium atom. iphy.ac.cn These studies have shown that DFT can accurately predict various properties, including average bond lengths, the stability of different isomers, and the distribution of valence electrons. iphy.ac.cn
Combined experimental and computational studies have utilized DFT to investigate the effects of yttrium doping on the properties of gold clusters. rsc.orgnih.gov For instance, gas-phase reaction studies of yttrium-doped gold clusters have been effectively complemented by DFT calculations to understand their reactivity. rsc.orgrsc.org Furthermore, DFT has been used to explore the structural and electronic properties of intermetallic gold-yttrium compounds, such as YAuGe and YAuSi, by calculating their density of states and band structures. ias.ac.inias.ac.in
The following table summarizes key findings from DFT studies on gold-yttrium clusters:
| Property Investigated | Key Findings from DFT Studies |
| Geometric Structure | Yttrium doping stabilizes 3D geometries in gold clusters at smaller sizes compared to pure gold clusters. nih.gov |
| Bond Lengths | The average bond lengths in Aun-1Y clusters (for n ≤ 9) are shorter than those in the corresponding pure gold and yttrium clusters. iphy.ac.cn |
| Stability | The introduction of a dopant atom like yttrium can fundamentally modify the cluster's properties, including its shape and electronic characteristics. mpg.de |
| Reactivity | Yttrium doping has a notable effect on the adsorption energies of molecules like propene on gold clusters. nih.gov |
Due to yttrium's lower electronegativity compared to gold, a significant electron transfer from yttrium to the gold atoms is a defining characteristic of these systems. rsc.orgkuleuven.be This charge transfer is a dominant factor in the chemical bonding within yttrium-doped gold clusters. nih.gov
In smaller Aun-1Y+ clusters (where n ranges from 4 to 7), the yttrium atom carries a substantial positive partial charge, exceeding +1 elementary charge. rsc.orgkuleuven.be However, as the size of the cluster increases, the partial charge on the yttrium atom gradually decreases. rsc.orgkuleuven.be Interestingly, in larger clusters, the yttrium dopant can even become negatively charged, despite gold's higher electronegativity. rsc.orgkuleuven.be This phenomenon is attributed to the itinerant nature of yttrium's d electrons within the gold host, allowing for the formal donation of electrons from gold's valence s orbitals to the unoccupied d orbitals of yttrium. rsc.orgkuleuven.be
The extent of charge transfer also influences the reactivity of the clusters. For example, the enhanced charge transfer between propene and cationic yttrium-doped gold clusters leads to stronger binding compared to their neutral counterparts. rsc.org
The following table illustrates the calculated natural atomic charges on the yttrium atom in Aun-1Y+ clusters of varying sizes.
| Cluster Size (n) | Natural Atomic Charge on Yttrium (e) |
| 4 | > +1 |
| 5 | > +1 |
| 6 | > +1 |
| 7 | > +1 |
| Larger clusters | Gradually decreases, can become negative |
Data sourced from studies on Aun-1Y+ clusters. rsc.orgkuleuven.be
Yttrium doping significantly modifies the electronic shell structure of gold clusters, which in turn affects their stability. rsc.orgkuleuven.be The trivalent nature of the yttrium dopant plays a crucial role in this alteration. rsc.orgnih.gov Specifically, yttrium contributes three valence electrons to the cluster's electronic system.
This contribution can lead to the formation of closed electronic shells, which are associated with enhanced stability. For example, the Au6Y+ and Au16Y+ clusters have been identified as having closed electronic shells with 8 and 18 itinerant electrons, respectively. rsc.orgnih.gov The heightened stability of these specific cluster sizes is evidenced by their high relative abundance in photofragmentation experiments. nih.gov
The concept of "superatoms," where certain stable clusters mimic the electronic configurations of noble gas atoms, is relevant here. nih.gov The formation of closed electronic shells in yttrium-doped gold clusters is a manifestation of this principle, where the entire cluster behaves as a single entity with a filled electronic shell, leading to increased stability.
The table below highlights key examples of stable yttrium-doped gold clusters with closed electronic shells:
| Cluster | Number of Itinerant Electrons | Electronic Shell Configuration |
| Au6Y+ | 8 | Closed |
| Au16Y+ | 18 | Closed |
Orbital Contributions and Hybridization Mechanisms
The chemical bonding in gold-yttrium systems is a result of complex orbital interactions and hybridization. The involvement of yttrium's d-electrons and the delocalization of valence electrons are key aspects of this bonding.
This involvement of yttrium's d-electrons in bonding is a key factor in the earlier transition from two-dimensional to three-dimensional structures observed in yttrium-doped gold clusters compared to pure gold clusters. nih.gov The interaction between yttrium's d-orbitals and gold's valence orbitals introduces a directional component to the bonding that favors more compact, three-dimensional geometries. nih.gov
Furthermore, the unoccupied d-orbitals of yttrium can act as electron acceptors, which is a significant factor in the interaction of these clusters with other molecules. nih.gov For instance, in the adsorption of propene on neutral Aun-1Y clusters, the donation of electrons from propene to the unoccupied d-orbitals of yttrium is an important stabilizing factor. rsc.org
The concept of delocalized electrons is central to the "superatom" model, where the electronic states of the cluster are described in terms of a set of cluster-wide molecular orbitals rather than localized atomic orbitals. nih.gov The high symmetry often observed in stable gold-yttrium clusters facilitates this delocalization.
In intermetallic compounds like hexagonal YAuGe and YAuSi, a strong hybridization is observed in the energy region from -9 eV up to the Fermi level. ias.ac.inias.ac.in This hybridization involves the Y s-p-d states, Au f states, and Ge p states, indicating a significant covalent interaction and delocalization of electrons among the constituent atoms. ias.ac.inias.ac.in
s-d Electron Hybridization in Yttrium-Containing Structures
In heavy elements like gold, relativistic effects play a significant role in determining the electronic structure and chemical bonding. wikipedia.orgsmith.edu These effects cause a contraction of the 6s orbital and an expansion of the 5d orbitals, which energetically brings them closer, thereby promoting significant s-d hybridization. gatech.eduzenodo.org This hybridization is a general characteristic of gold alloys and is crucial for their bonding, as the Au d-bands become actively involved. aip.org
Bond Strength and Thermochemical Stability Analysis
The stability of gold-yttrium compounds is fundamentally linked to the strength of the bonds formed between the constituent atoms. This can be evaluated through parameters such as bond dissociation energy and the HOMO-LUMO energy gap.
A quantitative measure of bond strength is the bond dissociation energy (BDE), which is the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org Experimental and theoretical data allow for a direct comparison between the strength of the gold-yttrium bond and the gold-gold bond. The bond dissociation energy for the diatomic Au-Y species has been determined to be 310 ± 12 kJ/mol. ustc.edu.cn
In comparison, the bond strength of Au-Au varies depending on the chemical environment. The BDE for the gold dimer (Au₂) is 2.290 ± 0.008 eV, which is approximately 221 kJ/mol. aip.org In a specific organometallic context, the bond enthalpy for an Au(II)–Au(II) bond was estimated to be around 198 ± 1 kJ/mol. rsc.org These values indicate that the Au-Y bond is significantly stronger than the Au-Au bond in these reference systems. This enhanced bond strength contributes to the thermodynamic stability of gold-yttrium intermetallic compounds.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference Species |
|---|---|---|
| Au-Y | 310 ± 12 | Diatomic Molecule ustc.edu.cn |
| Au-Au | ~221 | Au₂ Dimer aip.org |
| Au-Au | 198 ± 1 | (C^N^C)Au-Au(C^N^C) Complex rsc.org |
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of the kinetic stability of a molecule or cluster. nih.gov A larger HOMO-LUMO gap generally corresponds to higher stability, as it signifies a greater energy requirement to excite an electron to a higher energy state, making the molecule less reactive. researchgate.net
In gold-yttrium clusters, the introduction of a trivalent yttrium dopant atom alters the electronic shell structure of the pure gold cluster. nih.gov This can lead to the formation of clusters with closed electronic shells, such as Au₆Y⁺ and Au₁₆Y⁺, which are associated with enhanced stability. nih.gov While specific computational data for the Au₃Y cluster is not detailed in the available literature, the principle remains that doping modulates the HOMO-LUMO gap. For instance, studies on similar bimetallic clusters, such as silver-doped gold clusters, have shown that the incorporation of the dopant atom's electronic states into the HOMO and LUMO directly modulates the energy gap. nih.gov Therefore, the stability of specific gold-yttrium stoichiometries is directly correlated with the magnitude of their HOMO-LUMO gap, which is a consequence of the specific electronic structure created by the combination of Au and Y atoms.
Intermolecular Interactions and Charge Transfer in Adsorption Processes
The surfaces of gold-yttrium materials can act as active sites for the adsorption of molecules, a process governed by intermolecular forces and charge transfer phenomena. The interaction with molecules like propene has been a subject of detailed investigation.
The adsorption of molecules such as propene onto yttrium-doped gold clusters is understood through an electron donation and back-donation mechanism. kuleuven.bersc.org This process involves two primary steps:
Donation: Electron density is donated from the Highest Occupied Molecular Orbital (HOMO) of the adsorbate molecule (e.g., the π orbital of propene) to an unoccupied orbital of the metal cluster. rsc.org
Back-Donation: Subsequently, electron density is transferred from occupied d-orbitals of the metal cluster back into an unoccupied anti-bonding orbital of the adsorbate (e.g., the LUMO or π* orbital of propene). iastate.edu
In yttrium-doped gold clusters, yttrium's lower electronegativity compared to gold results in a significant electron transfer from yttrium to the gold atoms within the cluster. nih.gov When propene adsorbs, the donation from its π orbital is favored towards the unoccupied d orbitals of the yttrium atom, particularly in smaller clusters (e.g., Aun-1Y where n < 9). kuleuven.be The back-donation step, however, primarily involves the gold atoms donating electrons back to the propene molecule. This is because the yttrium atom, having already donated electron density to the gold atoms, is less favorable for back-donation. rsc.org This synergistic process leads to the binding of the molecule to the cluster surface without the formation of a formal covalent bond. nih.gov
| Cluster | Donation [e⁻] | Back-Donation [e⁻] |
|---|---|---|
| Au₄Y⁺ | 0.017 | 0.008 |
| Au₅Y⁺ | 0.047 | 0.031 |
Data derived from computational studies on propene adsorption on cationic yttrium-doped gold clusters.
The chemical bonding in adsorption processes is determined by the interactions between the frontier molecular orbitals (HOMO and LUMO) of the cluster and the adsorbate molecule. nih.gov The shape and energy of the cluster's LUMO are particularly influential in defining the nature of the interaction.
Computational studies have shown that the preferred binding site for an incoming molecule like propene on a yttrium-doped gold cluster is indicated by the large lobes of the cluster's LUMO. nih.govresearchgate.net Propene preferentially binds to a site on the cluster where one of the low-lying LUMOs protrudes into the vacuum. nih.gov Furthermore, the strength of the bond correlates with the energy of the LUMO; a lower LUMO energy generally leads to a higher desorption energy and thus a stronger bond. nih.goviastate.edu In small yttrium-doped gold clusters, propene can bind not only to the electron-deficient yttrium atom but also to partially positive gold atoms, with the specific site being determined by the spatial distribution and energy of the LUMO, as well as the coordination number of the potential binding site. nih.govresearchgate.net
Analysis of Polarization Effects in Cluster-Adduct Systems
The interaction between metallic clusters and adsorbed molecules (adducts) can be dissected into several components to understand the nature of the chemical bond. One of these components is the polarization effect, which describes the distortion of the electron clouds of the cluster and the adduct due to their mutual electrostatic interaction. Studies on yttrium-doped gold clusters (Aun-1Y) interacting with propene molecules have provided significant insights into these effects.
Energy decomposition analysis (EDA) is a computational method used to separate the total interaction energy into distinct physical terms: a frozen (or electrostatic and Pauli repulsion) term, a relaxation (or polarization) term, and a charge-transfer (or orbital interaction) term. Research on propene adsorption on Aun-1Y clusters has shown that the interaction is dominated by non-covalent forces, with charge transfer and polarization playing crucial roles.
The magnitude of the polarization effect is dependent on the size of the cluster and the specific atom to which the propene molecule binds. In smaller neutral clusters (where the number of atoms, n, is less than 10), propene preferentially binds to the yttrium atom. In these cases, the polarization effect is observed to be smaller in the yttrium-doped clusters (Aun-1Y) compared to pure gold clusters (Aun) of a similar size. This difference is attributed to the lower electronegativity of yttrium compared to gold. wikipedia.org
For larger clusters (n ≥ 10), the propene molecule tends to bind to a gold atom within the Aun-1Y cluster. In this scenario, the polarization term follows a trend similar to that observed in pure gold clusters of the same size. wikipedia.org In cationic clusters (Aun-1Y+), the polarization and relaxation terms, along with the frozen and charge-transfer terms, are all significant in determining the size-dependent adsorption energy of propene. ias.ac.in
| Cluster Size (n) | Propene Binding Site | Observation on Polarization Effect in Aun-1Y vs. Aun |
| < 10 | Yttrium (Y) | Polarization effect is smaller in Aun-1Y clusters. |
| ≥ 10 | Gold (Au) | Polarization term follows a similar trend to that in Aun clusters. |
| Cationic Clusters | Y or Au | Polarization, relaxation, frozen, and charge-transfer terms all significantly determine adsorption energy. |
Electronic Band Structure and Fermi Level Characterization in Alloys and Compounds
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. These allowed energy ranges are known as energy bands, and the gaps between them are called band gaps. The character of the bands near the Fermi level—the highest energy level that an electron can occupy at absolute zero temperature—determines the material's electronic properties, such as its electrical conductivity.
For gold-yttrium alloys and intermetallic compounds, a metallic character is generally expected due to the nature of the constituent elements. First-principles calculations and density of states (DOS) analysis provide detailed insights into their electronic structure. While comprehensive band structure diagrams for specific binary intermetallic compounds such as YAu, YAu₂, and Y₃Au₄ are not extensively detailed in the available literature, studies on related ternary compounds like YAuX (where X = Ge, Si) offer valuable information.
In these ternary systems, the electronic states near the Fermi level are primarily formed by a hybridization of the d-states of yttrium with the s- and p-states of gold and the p-states of the third element (Ge or Si). ias.ac.in This hybridization indicates a significant covalent component in the bonding. The density of states for these compounds shows that the valence and conduction bands are in proximity, which is characteristic of metallic or semi-metallic behavior. ias.ac.in For instance, calculations on YAuPb show that the bands around the Fermi level arise from a small contribution from the d-states of yttrium strongly hybridized with the s-p states of gold and lead, resulting in a metallic character. ias.ac.in
In gold-yttrium systems, the valence electrons of the constituent atoms (s, p, and d electrons) are expected to delocalize over the entire structure, forming the energy bands. wikipedia.org The Au-Y bond has been shown to be stronger than the Au-Au bond in bimetallic clusters, suggesting a significant interaction and orbital overlap between gold and yttrium. wikipedia.org This strong interaction would lead to the formation of bonding and anti-bonding states that constitute the electronic bands. The Fermi level would be situated within one or more of these bands, allowing for the free movement of electrons and thus resulting in metallic conductivity. The specific features of the band structure, such as the width of the d-band and the density of states at the Fermi level, would ultimately govern the detailed electronic and magnetic properties of the specific gold-yttrium compound.
Reactivity and Catalytic Applications of Gold Yttrium Systems
Catalysis by Yttrium-Doped Gold Clusters
The adsorption and subsequent dissociation of propene (C₃H₆) on yttrium-doped gold clusters (Auₙ₋₁Y) are complex processes influenced by several factors, including the cluster's size, charge state, and the specific binding site of the propene molecule. shokubai.orgnih.govd-nb.info
The stability of the interaction between propene and yttrium-doped gold clusters is highly dependent on the size of the cluster and its charge state (neutral or cationic). shokubai.orgnih.gov
For neutral clusters, yttrium doping can have a notable effect on propene adsorption energies at specific cluster sizes. For instance, significant alterations in adsorption energies are observed for n=5, 12, and 13. d-nb.info In the case of n=13, the propene adduct of the yttrium-doped cluster is less stable than that of the pure gold cluster. Conversely, for n=14, the opposite effect is seen. d-nb.info This indicates an indirect influence of the yttrium dopant, as the propene molecule binds to a gold atom in both of these larger cluster sizes. d-nb.info For smaller neutral clusters (n=5–9), with the exception of n=6, yttrium doping tends to lower the adsorption energy, even though propene preferentially binds to the yttrium atom. d-nb.info
Cationic clusters exhibit markedly different behavior. The positive charge on the cluster enhances the binding of propene to both pure and yttrium-doped species compared to their neutral counterparts. nih.govkuleuven.bescispace.com This enhancement is attributed to increased charge transfer from the highest occupied molecular orbital (HOMO) of propene to the lowest unoccupied molecular orbital (LUMO) of the cationic cluster. nih.govnih.gov However, yttrium doping in cationic clusters consistently lowers the propene binding strength in a size-dependent manner when compared to pure cationic gold clusters. nih.govkuleuven.bescispace.com The propene binding energies for cationic pure gold clusters (Auₙ⁺) show a pronounced size dependence, with values ranging from 1.3 to 2.0 eV, while for yttrium-doped cationic clusters (Auₙ₋₁Y⁺), the variations are smaller, ranging from 1.1 to 1.6 eV. rsc.org
The interaction between propene and the clusters is primarily non-covalent, dominated by charge transfer and intermolecular forces rather than the formation of a covalent bond. shokubai.orgnih.govd-nb.info The adsorption mechanism is characterized by electron donation from the propene's HOMO to the cluster and back-donation from the cluster to the propene's LUMO. nih.govd-nb.info
Table 1: Propene Adsorption Energies on Neutral and Cationic Gold and Yttrium-Doped Gold Clusters This table provides a summary of propene adsorption energies (E_ads) on both neutral and cationic pure gold (Auₙ) and yttrium-doped gold (Auₙ₋₁Y) clusters for various cluster sizes (n).
| Cluster Type | Size (n) | Adsorption Energy (E_ads) Range (eV) | Key Observations |
| Neutral Auₙ | 9-25 | 0.85 - 1.2 | Non-monotonically decreasing with size. nih.gov |
| Neutral Auₙ₋₁Y | 5-15 | ~0.6 - 1.2 | Significant effect of Y-doping at n=5, 12, 13. d-nb.info |
| Cationic Auₙ⁺ | 4-15 | 1.3 - 2.0 | Pronounced size dependence. rsc.org |
| Cationic Auₙ₋₁Y⁺ | 4-15 | 1.1 - 1.6 | Relatively small variations with size. rsc.org |
The preferred binding site for propene on yttrium-doped gold clusters is a critical factor that depends on the cluster size and charge state. shokubai.orgnih.govd-nb.info
In neutral yttrium-doped gold clusters (Auₙ₋₁Y) , there is a clear size-dependent transition of the preferred adsorption site. For smaller clusters (n < 10), propene preferentially binds to the yttrium atom. d-nb.infonih.gov This preference is attributed to the favorable donation of propene's π electrons to the unoccupied d orbitals of the yttrium atom. kuleuven.be As the cluster size increases (n ≥ 10), the preferred binding site shifts to a gold atom. shokubai.orgd-nb.info This shift is explained by the increasing d electron population on the yttrium atom with larger cluster sizes, which hinders the electron donation from propene's π orbitals. kuleuven.be At n=9, there is a competition between gold and yttrium binding sites. kuleuven.be
For cationic yttrium-doped gold clusters (Auₙ₋₁Y⁺) , the situation is more nuanced, especially for smaller clusters. Unlike their neutral counterparts, propene can bind to both the yttrium atom and a gold atom in small cationic clusters like Au₄Y⁺ and Au₅Y⁺. nih.govkuleuven.bersc.org For instance, in Au₄Y⁺ and Au₅Y⁺, isomers with propene adsorbed on either yttrium or gold are close in energy. nih.gov In Au₆Y⁺, there is a 0.2 eV energy difference favoring the yttrium-bound isomer, while for Au₈Y⁺, this difference is only 0.06 eV. kuleuven.bersc.org In larger cationic clusters, propene tends to bind to the most positively charged gold atoms. kuleuven.be
The preferred binding site is generally a low-coordinated atom on the cluster where a large lobe of the cluster's LUMO is located. shokubai.orgnih.govresearchgate.net This indicates the importance of electron donation from the propene molecule to the cluster in determining the adsorption site. nih.govkuleuven.be
Doping with Yttrium: The introduction of yttrium, which is less electronegative than gold, leads to a significant electron transfer from yttrium to the gold atoms within the cluster. nih.gov This charge redistribution directly impacts the interaction with propene. In cationic clusters, yttrium doping consistently lowers the adsorption energy of propene across various sizes compared to pure cationic gold clusters. nih.govrsc.orgrsc.org For neutral clusters, the effect of yttrium doping is more complex and size-dependent, sometimes increasing and sometimes decreasing the binding strength. d-nb.inforsc.org For example, at n=13, yttrium doping weakens the propene bond, while at n=14, it strengthens it. d-nb.info
Charge State Manipulation: The charge state of the cluster is a powerful tool for tuning propene binding. Cationic clusters, both pure and yttrium-doped, exhibit significantly stronger binding to propene than their neutral counterparts. nih.govkuleuven.bescispace.com This is due to the enhanced electrostatic attraction and greater electron transfer from the propene molecule to the positively charged cluster. nih.govnih.gov By controlling the charge, one can therefore modulate the interaction strength.
The combination of doping and charge control provides a versatile approach to fine-tune the catalytic properties of these clusters, potentially opening up new avenues for catalytic applications. nih.govkuleuven.beresearchgate.net
The dissociation of propene from yttrium-doped gold clusters is a thermodynamically controlled process that is highly sensitive to the presence of the yttrium dopant. shokubai.org
Studies have shown that yttrium doping significantly impacts the stability of the cluster-propene complexes. shokubai.org The Gibbs free energies of adsorption are size-dependent. shokubai.org Crucially, the presence of yttrium makes the complexes less stable compared to those formed with pure gold clusters. shokubai.org This reduced stability means that the dissociation of propene from yttrium-doped clusters becomes thermodynamically favorable at much lower temperatures, typically in the range of 250-500 K. shokubai.org In contrast, for pure gold clusters, dissociation occurs at higher temperatures, between 500-800 K. shokubai.org
The dissociation rate coefficients also exhibit a clear odd-even alternation for both pure and yttrium-doped gold clusters. shokubai.org Clusters with an even number of atoms are generally more reactive towards propene. shokubai.org Yttrium doping has been found to significantly increase the dissociation rate, particularly in the n = 12–20 size range. shokubai.org
The reaction path for dissociation involves the breaking of the non-covalent bond between the propene molecule and the cluster. shokubai.orgd-nb.info The interaction is primarily governed by intermolecular forces, with a significant polarization component when propene is bound to yttrium. shokubai.org
The adsorption of carbon monoxide (CO) on yttrium-doped gold clusters is another area of significant research, revealing how doping can alter the electronic properties and binding capabilities of gold clusters.
Yttrium, being less electronegative than gold, causes a pronounced electron transfer from the yttrium atom to the gold atoms in the cluster. nih.govrsc.org This charge redistribution has a direct consequence on the ability of the cluster to bind CO. Studies have shown that this leads to decreased CO binding energies for yttrium-doped clusters compared to their pure gold counterparts. nih.govrsc.orgrsc.org This is attributed to a reduction in the electron transfer between the metal cluster and the CO molecule. rsc.org This trend is in contrast to doping with elements like palladium, which can increase the CO adsorption energy on gold clusters. rsc.orgrsc.org
The trivalent nature of the yttrium dopant also alters the electronic shell structure of the gold cluster, which can lead to the formation of electronically closed-shell clusters at specific sizes, such as Au₆Y⁺ and Au₁₆Y⁺. nih.govrsc.org These electronic modifications, along with changes in the cluster geometry induced by the dopant, play a crucial role in determining the reactivity towards CO. nih.govrsc.org
Activation of Small Molecules (e.g., Methane)
The activation of stable, small molecules like methane (B114726) is a significant challenge in catalysis. Gold-yttrium systems have shown promise in this area. Studies using gas-phase vanadium oxide clusters doped with gold have demonstrated that a Gold(III) cation within an AuV₂O₆⁺ cluster can actively activate methane and transform it into formaldehyde (B43269) under mild conditions. nih.gov In contrast, cluster isomers containing Au(I) were only capable of adsorbing methane without activating it. nih.gov
Further research into bimetallic clusters has explored the role of yttrium doping. The interaction of methane with yttrium-doped vanadium oxide cluster cations highlights the influence of local charge effects on the activation process by both radical (O•-) and non-radical (O²⁻) oxygen species. researchgate.net While the direct C-H bond activation of methane on pure gold clusters is a subject of ongoing research rsc.orgnih.gov, the introduction of yttrium can modify the electronic properties and reactivity. For instance, doping yttrium into gold clusters has been found to alter the interaction with molecules like carbon monoxide and propene. rsc.orgrsc.org The presence of yttrium in yttrium-stabilized zirconia (YSZ) has been shown to create a high concentration of surface oxygen vacancies, which facilitates the rapid activation of oxygen molecules and the selective oxidation of methane by lattice oxygen. researchgate.net
Catalysis by Gold-Supported Yttrium Oxide Materials
Gold nanoparticles supported on yttrium oxide (Y₂O₃) have emerged as highly effective catalysts, particularly for oxidation reactions. The performance of these materials is deeply rooted in the interplay between the gold nanoparticles and the yttrium oxide support.
Gold supported on yttrium oxide nanorods (Au/Y₂O₃-NR) has demonstrated remarkable efficiency for the catalytic oxidative cracking of n-propane into valuable light olefins like ethylene (B1197577) and propylene. researchgate.net While bulk Y₂O₃ nanorods show modest activity, the deposition of gold significantly enhances both the conversion of n-propane and the selectivity towards olefins. researchgate.net A catalyst with 1.5 wt% gold on Y₂O₃ nanorods (1.5Au-Y₂O₃-NR) achieved a high n-propane conversion of 75.5% and an olefin selectivity of 90.3% at 600°C. researchgate.net The positive effect of yttria is further highlighted in modified lanthanum oxide catalysts; the addition of 5 wt% Y₂O₃ to a 0.2Au-La₂O₃ catalyst resulted in 78% n-propane conversion and 72% olefins selectivity at 600°C. researchgate.net
| Catalyst | n-Propane Conversion (%) | Light Olefins Selectivity (%) | Source |
|---|---|---|---|
| Bulk Y₂O₃ Nanorods | 20 | 25 | researchgate.net |
| 1.5wt% Au - Y₂O₃ Nanorods | 75.5 | 90.3 | researchgate.net |
| 5wt% Y₂O₃ - 0.2wt% Au/La₂O₃ | 78 | 72 | researchgate.net |
The enhanced catalytic performance of Au/Y₂O₃ systems is attributed to a pronounced synergistic effect between the gold nanoparticles and the yttrium oxide support. researchgate.net This synergy arises from a strong metal-support interaction (SMSI). researchgate.net Characterization studies reveal that this interaction helps to stabilize highly active gold species on the support. researchgate.netnih.gov For example, nanocrystalline Y₂O₃ has been found to be more effective at stabilizing these active gold species compared to other forms of yttria. nih.gov The strong interaction influences the electronic properties of the gold, with Au species existing in both metallic (Au⁰) and partially oxidized (Auδ⁺) states. researchgate.net This electronic modification is crucial for the catalytic cycle.
The superior catalytic activity of Au/Y₂O₃ catalysts in oxidative cracking is linked to several key factors. researchgate.net A primary contributor is the presence of a large number of mobile oxygen species on the catalyst surface. researchgate.netresearchgate.net These species are readily available for the oxidation process. Additionally, the catalyst possesses a high concentration of Lewis acidic sites, which play a role in the reaction mechanism. researchgate.netresearchgate.net The combination of these features in Y₂O₃-modified catalysts makes them easily reducible and highly active. researchgate.net Furthermore, the formation of specific Auδ⁺-O-Y species at the interface between the gold and the support is believed to be a critical component of the active site, directly participating in the catalytic cycle. researchgate.net
Gold-Catalyzed Organic Reactions Involving Yttrium Co-Catalysis or Doping
Yttrium's role extends beyond being a support material; it can also act as a dopant or co-catalyst in various gold-catalyzed reactions. Doping gold clusters with yttrium has been shown to modify their electronic structure and reactivity. For instance, yttrium doping was found to lower the adsorption energy of propene on cationic gold clusters. rsc.org Similarly, the interaction between gold clusters and carbon monoxide was reduced upon doping with yttrium, an effect attributed to changes in electron transfer between the cluster and the CO molecule. rsc.org
In other applications, gold catalysts supported on yttrium-doped ceria have been studied for the complete benzene (B151609) oxidation. mdpi.com A low level of yttrium doping (1%) in a ceria support prepared by impregnation resulted in the best catalytic performance. mdpi.com Yttrium-modified composite metal oxides, such as Y₂O₃/Al₂O₃, have also been developed for the selective conversion of cellulose (B213188) into lactic acid. helsinki.fi The outstanding chemoselectivity of this catalyst was attributed to the predominance of Lewis acid sites (Y³⁺) and weak Brønsted acid sites, demonstrating the synergistic effect between yttrium active sites and the alumina (B75360) support. helsinki.fi
Mechanistic Investigations of Gold(I/III) Redox Catalysis
Recent advancements in gold catalysis have begun to explore the feasibility of redox cycles involving Au(I) and Au(III) species, a departure from the more commonly understood non-redox pathways. nsf.govmontana.edu The high oxidation potential of most gold(I) complexes has historically presented a significant barrier to incorporating gold-mediated oxidative addition into catalytic cycles. nsf.gov However, a growing body of research demonstrates that certain gold(I) complexes can be oxidized by various reagents, paving the way for the development of novel catalytic cross-coupling reactions. nsf.gov
Decarboxylative Cross-Coupling Reactions
A significant area of investigation within Au(I)/Au(III) redox catalysis is the decarboxylative cross-coupling of (hetero)aryl carboxylates with iodoarenes. nih.govchemrxiv.orgsci-hub.se This reaction offers a site-specific method for forming aryl-aryl bonds, overcoming limitations associated with other gold-catalyzed oxidative coupling reactions. nih.govchemrxiv.orgsci-hub.se
Mechanistic studies, including kinetic analysis, stoichiometric experiments with Au(III) complexes, and DFT calculations, suggest a pathway that likely proceeds through a high-valent Au(I)/Au(III) cycle. montana.edu A key finding is that the turnover-limiting step appears to be the oxidative addition to form a Au(III) aryl complex. montana.edu The dominant mechanistic pathway is thought to involve a silver-mediated decarboxylation followed by a transmetalation from Ag(I) to Au(III). montana.edu The reactivity of the (hetero)aryl carboxylate has been observed to correlate with the field effect parameter (F-ortho). nih.gov
Stoichiometric experiments have demonstrated that isolated gold complexes can undergo each proposed step of the catalytic cycle, lending further support to a gold-catalyzed mechanism. chemrxiv.org For instance, while many gold-catalyzed reactions are not thought to involve redox events at the gold center, recent studies have shown the viability of such pathways. nsf.govmontana.edu
Oxidative Addition Pathways and Catalytic Cycles
Oxidative addition is a fundamental step in many catalytic cycles, leading to an increase in both the oxidation state and coordination number of the metal center. wikipedia.org This process is crucial for activating substrates for subsequent transformations. numberanalytics.com In the context of gold-yttrium systems, understanding the oxidative addition pathways is key to designing effective catalysts.
Oxidative addition can proceed through several mechanisms, including concerted, S-N-2-type, ionic, and radical pathways. wikipedia.org The concerted pathway, often seen with nonpolar substrates like H-H and C-X bonds, involves a three-centered σ complex followed by intramolecular bond cleavage. wikipedia.org For transition metals, oxidative addition typically results in a decrease in the d-electron count, often by two electrons. wikipedia.org
While gold(I) complexes have historically shown a reluctance to undergo oxidative addition, recent research has identified conditions and ligand systems that facilitate this process. researchgate.net The use of bidentate or hemilabile ligands has enabled oxidative addition of aryl halides to gold(I) centers. nsf.gov The nature of the aryl halide, the ligand, and the counterion all play a role in controlling the oxidative process. awuahlab.com
The catalytic cycle for decarboxylative cross-coupling reactions is thought to involve the oxidative addition of an iodoarene to a Au(I) complex, forming a Au(III) species. montana.edu This is followed by transmetalation with a silver carboxylate and subsequent reductive elimination to yield the cross-coupled product and regenerate the Au(I) catalyst. montana.eduresearchgate.net
Gold(III)-Catalyzed Functionalizations (e.g., Hydrofurylation of C-C Multiple Bonds)
Gold(III) catalysts have shown promise in the functionalization of carbon-carbon multiple bonds. One notable example is the hydrofurylation of C-C multiple bonds. nih.gov Density functional theory (DFT) calculations have been employed to investigate the mechanism of AuCl3-catalyzed hydrofurylation of substrates such as allenyl ketones, vinyl ketones, and alcohols. nih.gov
These computational studies suggest a novel "concerted electrophilic ipso-substitution" (CEIS) mechanism. nih.gov In this proposed pathway, the gold(III)-furyl σ-bond, formed through the auration of furan, acts as a nucleophile and attacks the protonated substrate in an outer-sphere manner. nih.gov This mechanism presents an alternative to the more commonly proposed inner-sphere syn-addition and outer-sphere anti-addition (Friedel-Crafts-type) mechanisms for gold(III)-catalyzed arene functionalization reactions. nih.gov
Ring-Opening Polymerization (ROP) with Gold/Yttrium Co-Catalysts
The combination of gold and yttrium has been explored in the context of ring-opening polymerization (ROP), a versatile method for producing a wide range of polymers. mdpi.com Yttrium-based catalysts, in particular, have demonstrated high activity in the ROP of macrolactones, yielding crystalline polyesters with high conversions. rsc.org
In some systems, yttrium complexes can exist in multiple, switchable catalytic states. For example, a dimeric yttrium complex has been shown to have three distinct catalytic states that can be modulated to control the ROP of cyclic esters and epoxides. rsc.org The catalytic activity towards cyclic esters was found to decrease upon oxidation, while the opposite trend was observed for epoxide polymerization. rsc.org
The use of yttrium-salan complexes has proven effective for the sequential block copolymerization of monomers like ε-decalactone and rac-β-butyrolactone. frontiersin.orgnih.gov This approach allows for the synthesis of di- and triblock copolymers with controlled microstructures, including syndiotactic-enriched poly(3-hydroxybutyrate) (PHB) blocks. frontiersin.orgnih.gov
Activation of Various Substrates (e.g., HCOOH, CO, H₂O, Alcohols)
Supported gold catalysts are effective in activating a variety of small molecules, which is a critical step in many catalytic processes. fudan.edu.cnacs.orgnumberanalytics.com The interaction between the gold nanoparticles and the support material plays a crucial role in these activations. fudan.edu.cn
Formic Acid (HCOOH): Gold catalysts have demonstrated the ability to selectively activate formic acid. fudan.edu.cn
Carbon Monoxide (CO) and Water (H₂O): The activation of CO and H₂O by gold catalysts enables selective reduction reactions. fudan.edu.cn For instance, Au/TiO2-VS has been used for the efficient deoxygenation of epoxides to alkenes using CO/H₂O as the reducing agent. fudan.edu.cn This protocol is also effective for the deoxygenation of N-oxides and sulfoxides. fudan.edu.cn A correlation has been observed between the de-epoxidation activity and the low-temperature CO oxidation activity, indicating that CO adsorption/activation is a key step. fudan.edu.cn
Alcohols: Gold catalysts can facilitate C-N and C-C bond formation through the activation of alcohols. fudan.edu.cn
The ability of small gold nanoparticles (typically <5 nm in diameter) to subtly activate these reactant molecules under mild conditions is a key factor in their catalytic effectiveness. acs.org
Impact of Catalyst Support Properties on Supported Gold Catalysis
The properties of the support material have a profound impact on the performance of supported gold catalysts. fudan.edu.cn The support can influence the size and shape of the gold nanoparticles, the nature of the gold-support interface, and the electronic properties of the gold, all of which affect catalytic activity and stability. nih.gov
In gold-yttrium systems, yttrium is often incorporated as a dopant or as a component of the support material itself, such as yttria (Y₂O₃). The addition of yttrium can significantly enhance the catalytic performance. For example, doping titania (TiO₂) with yttrium has been shown to improve the activity and stability of gold catalysts for CO oxidation at room temperature. acs.org This enhancement is attributed to the strong anchoring of gold particles to structural defects and oxygen vacancies created by the yttrium doping. acs.org
The method of preparing the support also plays a critical role. For instance, yttria-doped ceria supports prepared by mechanical mixing have shown different catalytic activities for preferential CO oxidation (PROX) compared to those prepared by impregnation. avestia.com Furthermore, the structural morphology of the yttria support can affect the catalytic performance. Nanocrystalline Y₂O₃ has been found to stabilize more active gold species during the synthesis of Au/Y₂O₃ catalysts, leading to increased CO oxidation activity. nih.gov
The table below summarizes the effect of yttrium on the properties of a TiO₂ support for gold catalysts.
| Support | Yttrium Content (wt%) | Precursor | Effect on TiO₂ | Impact on Au Catalyst |
| Y-TiO₂ | 1, 3, 6 | Yttrium acetylacetonate (B107027) or nitrate (B79036) | Restricts anatase crystal growth, hinders rutile phase transformation, creates structural defects and oxygen vacancies | Higher activity and stability in CO oxidation compared to Au/TiO₂ due to strong gold particle anchoring. acs.org |
| Y-TiO₂ | High | Yttrium acetylacetonate or nitrate | Segregation of Y₂O₃ on the TiO₂ surface | Detrimental to catalytic activity. acs.org |
Intermetallic Compounds in Electrocatalysis
Gold-yttrium (Au-Y) systems represent an intriguing, though not extensively explored, class of materials within the broader field of intermetallic electrocatalysis. Intermetallic compounds, characterized by their ordered crystal structures and defined stoichiometry, offer unique electronic and geometric properties compared to their disordered alloy counterparts. oaepublish.commdpi.com These ordered arrangements can lead to enhanced catalytic activity and stability by modifying the electronic structure of the active sites and providing a robust atomic framework. oaepublish.commdpi.com While research directly focusing on binary Au-Y intermetallics for the Hydrogen Evolution Reaction (HER) and Oxygen Reduction Reaction (ORR) is limited, studies on multicomponent alloys and related ternary compounds provide insight into their potential performance and the underlying structure-property relationships.
Performance in Hydrogen Evolution Reaction (HER) and Oxygen Reduction Reaction (ORR)
The electrocatalytic performance of gold-yttrium systems is primarily documented through their inclusion in complex, multi-element alloys designed for enhanced HER. A notable example is an Al₈₂Ni₆Co₃Mn₃Y₃Au₃ nanocrystalline ribbon, which, after dealloying, functions as a highly active HER catalyst in acidic environments. nimte.ac.cn In this system, yttrium is noted for its role in promoting glass-forming ability, while gold contributes high electrical conductivity and stability. nimte.ac.cn The resulting catalyst exhibits performance metrics that are comparable to the commercial Pt/C benchmark, demonstrating the potential of incorporating Au and Y into advanced electrocatalyst design. nimte.ac.cn
The dealloyed Al₈₂Ni₆Co₃Mn₃Y₃Au₃ catalyst shows an overpotential of approximately 24 mV at a current density of 10 mA cm⁻² and a Tafel slope of about 43 mV dec⁻¹, showcasing its excellent catalytic activity for HER. nimte.ac.cn This performance is attributed to the synergistic effects between the multiple components and the high specific surface area of the hybrid nanoporous structure. nimte.ac.cn
Table 1: HER Performance of Au-Y-Containing Nanocrystalline Alloy Catalyst
| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| Dealloyed Al₈₂Ni₆Co₃Mn₃Y₃Au₃ | 0.5 M H₂SO₄ | ~24 mV | ~43 mV dec⁻¹ | nimte.ac.cn |
| Commercial Pt/C | 0.5 M H₂SO₄ | ~30 mV | ~28 mV dec⁻¹ | nimte.ac.cn |
Information regarding the performance of specific gold-yttrium intermetallic compounds in the Oxygen Reduction Reaction (ORR) is not prominently available in current literature. However, the foundational principle of using yttrium to enhance noble metal catalysis has been established in related systems. Research on platinum alloys has shown that early transition metals, including yttrium, can favorably modify the electronic structure of the active Pt sites. nih.gov This modification alters the binding energy of oxygen-containing species, which is a critical factor in ORR activity. nih.gov This suggests a potential avenue for future research, where yttrium could be used to tune the catalytic properties of gold for the ORR.
Correlations between Crystal Structure and Electrocatalytic Performance in Unconventional Intermetallics
The well-defined crystal structures of intermetallic compounds are key to understanding their catalytic behavior. mpg.de For gold-yttrium systems, insights can be drawn from related ternary intermetallic compounds such as YAuX (where X = Ge or Si). ias.ac.in These compounds can crystallize in structures like the hexagonal LiGaGe-type or the cubic C1b type, which is a stuffed zinc-blende lattice. ias.ac.in In the C1b structure, the yttrium and gold atoms form a rock salt lattice, with the third element (Ge or Si) occupying tetrahedral centers. ias.ac.in
The specific atomic arrangement and bonding within these crystal lattices dictate the electronic properties of the material. For instance, density functional theory (DFT) calculations on YAuX compounds have been used to predict their electronic character, identifying them as potential semiconductors or insulators depending on the composition and phase. ias.ac.in This ability to tune electronic properties through crystal structure is fundamental to designing effective electrocatalysts.
Another relevant example is the Y₃Pd₂ intermetallic, which crystallizes in a trigonal structure containing interstitial sites within Y₄ tetrahedral and Y₆ octahedral cages. nih.gov This structure leads to a high degree of stability, with strong ionic and metallic bonding that stabilizes the active metal (in this case, palladium) within the lattice. nih.gov The unique electronic structure of such intermetallic electrides, characterized by a high carrier density and low work function, can significantly reduce the activation energy for catalytic reactions. nih.gov
While direct experimental data linking the crystal structures of Au-Y intermetallics to HER or ORR performance is scarce, these examples highlight a crucial principle: the ordered, unconventional crystal structures of yttrium-containing intermetallics create unique electronic environments. These environments can enhance catalytic activity and stability by optimizing the binding energies of reaction intermediates and preventing the dissolution or agglomeration of the active noble metal sites. nih.govmpg.de
Table 2: Structural Properties of Yttrium-Gold-Containing Intermetallic Compounds
| Compound | Crystal System | Structure Type | Key Structural Features | Reference |
|---|---|---|---|---|
| YAuGe, YAuSi | Hexagonal | LiGaGe-type | Ordered atomic arrangement. | ias.ac.in |
| c-YAuGe, c-YAuSi | Cubic | C1b (Half-Heusler) | Stuffed zinc-blende lattice. | ias.ac.in |
| Y₃Pd₂ | Trigonal | Y₃Pd₂-type | Presence of interstitial Y₄ and Y₆ cages. | nih.gov |
Advanced Materials Science Applications and Properties of Gold Yttrium Systems
Amorphous Alloys and Glass Formation Enhancement
The addition of yttrium to metallic systems, including those containing gold, can significantly influence their ability to form amorphous alloys, also known as metallic glasses. This is due to yttrium's unique atomic properties and its interactions with other constituent elements in the alloy.
Influence of Yttrium Addition on Glass Forming Ability (GFA) and Amorphous Structure Formation
The addition of yttrium is a well-established strategy for improving the Glass Forming Ability (GFA) of various multicomponent alloys. h2.plsemanticscholar.org GFA refers to the ease with which a molten alloy can be cooled into a glassy (amorphous) state without crystallizing. Yttrium, as a rare earth element with a large atomic radius compared to elements like gold, iron, or aluminum, contributes to the formation of a more densely packed and complex atomic configuration in the liquid state. researchgate.netnimte.ac.cn This complex structure increases the viscosity of the melt and hinders the atomic rearrangement necessary for the nucleation and growth of crystalline phases upon cooling. semanticscholar.org
In several alloy systems, even minor additions of yttrium (e.g., 1-2 at.%) have been shown to be highly effective. h2.pl For instance, in Fe-based bulk metallic glasses (BMGs), a small amount of yttrium can significantly enlarge the maximum attainable size of the amorphous sample. h2.pl The beneficial effect is often attributed to two primary factors: adjusting the alloy's composition to be closer to a deep eutectic point and purifying the melt. semanticscholar.orgresearchgate.net Furthermore, the introduction of large yttrium atoms into the alloy structure helps to fulfill the three empirical rules for enhanced GFA in metallic glasses:
The alloy must consist of multiple elements.
There should be a significant difference in atomic size (typically >12%) among the main constituent elements. researchgate.net
The elements should have negative heats of mixing, promoting chemical affinity and denser local packing. nih.gov
Mechanisms of Liquid Phase Stabilization and Crystalline Phase Destabilization by Yttrium
Yttrium enhances GFA by simultaneously stabilizing the disordered liquid phase and destabilizing the competing ordered crystalline phases. semanticscholar.orgnih.gov
Liquid Phase Stabilization: Elements added to enhance GFA typically have large negative heats of mixing with the primary components of the alloy. nih.gov This indicates a strong chemical attraction, leading to the formation of new, stable local atomic arrangements (clusters) in the supercooled liquid. nih.gov The atomic configuration of these clusters is generally different from that of any potential crystalline phases, which frustrates the crystallization process. nih.gov Yttrium additions can adjust an alloy's composition to be nearer to a eutectic point, which corresponds to a lower liquidus temperature (Tl). semanticscholar.orgresearchgate.net A lower Tl makes it easier to undercool the melt into the glassy state, thus thermodynamically stabilizing the liquid phase. nih.gov
Crystalline Phase Destabilization: A crucial mechanism by which yttrium improves GFA is through its high affinity for oxygen. researchgate.netmdpi.com Oxygen is a common impurity in molten metals and can act as a heterogeneous nucleation site for unwanted crystalline phases, thereby reducing GFA. mdpi.commdpi.com Yttrium acts as an oxygen scavenger, reacting to form stable and innocuous yttrium oxides. semanticscholar.orgresearchgate.net This purification of the melt removes the nucleation sites that would otherwise promote crystallization. researchgate.netmdpi.com By preventing the formation of these competing crystalline phases, yttrium effectively destabilizes them and favors the formation of a uniform amorphous structure. semanticscholar.orgnih.gov
Effects on Melting Temperature and Glass Transition Temperature
The addition of yttrium has a marked effect on the characteristic temperatures that define the stability and formation of metallic glasses. These include the glass transition temperature (Tg), the crystallization onset temperature (Tx), the melting temperature (Tm), and the liquidus temperature (Tl).
The glass transition temperature (Tg) represents the temperature at which a supercooled liquid transforms into a glass. In some Fe-based alloys, Tg has been observed to increase with yttrium content. researchgate.net The crystallization temperature (Tx) is the temperature at which the amorphous solid begins to crystallize upon heating. The difference between these two temperatures, ΔTx = Tx - Tg, defines the supercooled liquid region (SLR). A larger ΔTx indicates higher thermal stability of the supercooled liquid against crystallization, which is a favorable characteristic for GFA. researchgate.net
Crucially, an optimal addition of yttrium can significantly lower the liquidus temperature (Tl), which is the temperature at which the last solid portion of the alloy melts. researchgate.netresearchgate.net For example, in Fe-Cr-Mo-C-B-Y alloys, the composition with 2 at.% yttrium exhibits a single melting peak, indicating it is near a eutectic point, and has the lowest liquidus temperature compared to alloys with different yttrium content. researchgate.net The reduced glass transition temperature, Trg (defined as Tg/Tl), is a key indicator of GFA. By lowering Tl, yttrium addition can increase Trg, thereby enhancing the glass-forming ability. nimte.ac.cn
Table 1: Effect of Yttrium Addition on Thermal Properties of Selected Metallic Glasses
| Alloy System | Yttrium Content (at.%) | Tg (K) | Tx (K) | ΔTx (K) | Tl (K) | Trg | Reference |
| Fe45-xCr16Mo16C18B5Yx | 1 | 838 | 884 | 46 | 1435 | 0.584 | researchgate.net |
| Fe45-xCr16Mo16C18B5Yx | 2 | 841 | 891 | 50 | 1403 | 0.599 | researchgate.net |
| Fe45-xCr16Mo16C18B5Yx | 3 | 843 | 887 | 44 | 1423 | 0.592 | researchgate.net |
| [(Fe0.5Co0.5)0.75B0.20Si0.05]96Nb4-xYx | 0 | 811 | 852 | 41 | - | - | researchgate.net |
| [(Fe0.5Co0.5)0.75B0.20Si0.05]96Nb4-xYx | 1 | 816 | 863 | 47 | - | - | researchgate.net |
| (Zr50.7Cu28Ni9Al12.3)100-xYx | 0 | 682.3 | 762.5 | 80.2 | 1106.3 | 0.617 | mdpi.com |
| (Zr50.7Cu28Ni9Al12.3)100-xYx | 1 | 679.5 | 763.5 | 84.0 | 1118.8 | 0.607 | mdpi.com |
| (Zr50.7Cu28Ni9Al12.3)100-xYx | 2 | 675.2 | 764.1 | 88.9 | 1092.6 | 0.618 | mdpi.com |
| (Zr50.7Cu28Ni9Al12.3)100-xYx | 3 | 672.3 | 759.5 | 87.2 | 1111.4 | 0.605 | mdpi.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Magneto-Optical Phenomena
The integration of gold nanoparticles into yttrium-based magnetic materials, such as Yttrium-Iron Garnet (YIG), gives rise to novel magneto-optical phenomena. These effects stem from the interaction between the magnetic properties of the YIG and the plasmonic properties of the gold nanostructures.
Magneto-Optical Kerr Effects in Yttrium-Iron Garnet (YIG) Thin Films Incorporating Gold Nanoparticles
The Magneto-Optical Kerr Effect (MOKE) describes the change in the polarization of light upon reflection from a magnetized material. In pure Yttrium-Iron Garnet (YIG) thin films, a positive Kerr rotation is typically observed at wavelengths above 500 nm. tohoku.ac.jp However, when gold (Au) nanoparticles are incorporated into the YIG film, the MOKE spectra are significantly altered. tohoku.ac.jpresearchgate.netscilit.com
Experimental studies on composite Au-YIG films show that the incorporation of Au nanoparticles leads to a sign change in the Kerr rotation angle, with negative values appearing in the spectral region corresponding to the surface plasmon resonance of the gold nanoparticles. tohoku.ac.jpaps.org For example, in a YIG film with a 10.9% volume fraction of Au, a strong negative Kerr rotation is observed, whereas the pure YIG film shows only positive rotation in the same wavelength range. tohoku.ac.jp This anomalous Kerr rotation is a direct indication of the interaction between the magneto-optical activity of the YIG matrix and the plasmonic resonance of the embedded gold nanoparticles. tohoku.ac.jpresearchgate.net
Investigations of Coupling between MO Kerr Effect and Localized Surface Plasmon Polariton (SPP) Resonance
The anomalous MOKE behavior in Au-YIG composites is attributed to the coupling between the magneto-optical effects of YIG and the Localized Surface Plasmon Polariton (LSPP) resonance of the Au nanoparticles. tohoku.ac.jpoptica.org A surface plasmon polariton is a collective oscillation of free electrons in the gold nanoparticles excited by incident light. tohoku.ac.jp This excitation leads to a strong absorption of light at a specific wavelength, which is visible in the material's absorption spectrum. researchgate.net
Research has demonstrated a clear correlation between the spectral position of the LSPP resonance peak and the region where the Kerr rotation becomes negative. tohoku.ac.jp For Au-YIG films, the LSPP resonance of Au nanoparticles occurs at approximately 600 nm. researchgate.net The polar MO Kerr spectra show that the Kerr rotation angles become negative precisely in this vicinity. tohoku.ac.jpaps.org As the volume fraction of Au nanoparticles increases, the LSPP absorption peak shifts to longer wavelengths (a redshift), and the region of negative Kerr rotation correspondingly shifts as well. tohoku.ac.jp This strong correlation points to a coupling mechanism, likely mediated by the electromagnetic near-field of the plasmonic nanoparticles, which modifies the magneto-optical response of the surrounding YIG medium. tohoku.ac.jp This phenomenon is considered a magneto-optical counterpart to Surface-Enhanced Raman Scattering (SERS). tohoku.ac.jp
Table 2: Magneto-Optical and Plasmonic Properties of Au-YIG Thin Films
| Au Volume Fraction (vAu) | SPP Absorption Peak (nm) | Kerr Rotation at ~650 nm (degrees) | Wavelength Range of Negative Kerr Rotation (nm) | Reference |
| 0% (Pure YIG) | N/A | ~ +0.02 | N/A | tohoku.ac.jpresearchgate.net |
| 1.7% | ~602 | Negative | ~570 - 670 | tohoku.ac.jp |
| 10.9% | ~634 | ~ -0.04 | ~580 - 710 | tohoku.ac.jpresearchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
Superconducting Materials
Role of Yttrium in Stabilizing Complex Oxide Structures for High-Temperature Superconductors
Yttrium plays a crucial, though indirect, role in the phenomenon of high-temperature superconductivity, primarily by providing structural stability to complex oxide materials. samaterials.com The most prominent example is the yttrium barium copper oxide (YBCO) family of crystalline chemical compounds. wikipedia.orgfortunejournals.com YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K), a significant milestone that made the technology more accessible. wikipedia.orgic.ac.uk
The structure of YBCO is a cornerstone of its superconducting properties. It crystallizes in a defect, layered perovskite-like structure. wikipedia.orgfortunejournals.com This structure consists of planes of square-planar CuO₄ units and ribbons of CuO₂. wikipedia.org The yttrium atoms are located in a specific crystallographic site, positioned between the copper-oxide (CuO₂) planes, while barium atoms are found between the CuO₂ ribbons and the CuO₄ planes. wikipedia.orgfortunejournals.com This precise, ordered arrangement is critical. While the superconductivity itself is understood to arise within the copper-oxide planes, the yttrium and barium ions provide the necessary stable, three-dimensional framework that holds these planes in the required configuration. fortunejournals.com
Furthermore, the superconducting properties of YBCO are highly sensitive to the oxygen content, represented by the x in the general formula YBa₂Cu₃O₇₋ₓ. wikipedia.orgic.ac.uk Only materials with an oxygen deficiency, x, between 0 and 0.65 are superconducting. ic.ac.uk When x is approximately 1, the structure becomes tetragonal and insulating. wikipedia.org The presence of yttrium is essential for the formation and stability of this specific oxygen-deficient perovskite structure that allows for high critical temperatures (Tc). samaterials.comglobalsino.com Researchers have also explored substituting yttrium with other rare-earth elements, such as praseodymium, which alters the electronic structure by creating hybridization between orbitals and increasing the coupling between the crucial CuO₂ planes, further highlighting the structural importance of the yttrium site. mappingignorance.org
Thin Film and Surface Technologies
Development of Two-Dimensional Rare Earth-Gold Intermetallic Compounds on Metallic Substrates (e.g., Au(111))
The synthesis of two-dimensional (2D) materials through surface alloying is a direct method for modifying the structural and electronic properties of surfaces. iphy.ac.cnnih.govfigshare.com A notable area of research involves the formation of 2D rare earth-gold intermetallic compounds on a gold (Au(111)) substrate. iphy.ac.cnnih.govfigshare.com This is achieved by depositing a rare earth metal, such as yttrium or its chemically similar counterparts like terbium (Tb), holmium (Ho), and erbium (Er), directly onto a hot Au(111) surface, typically held at around 300 °C. acs.orgresearchgate.net
This process leads to the formation of well-ordered, long-range monolayer surface alloys with the general formula ReAu₂ (where Re is the rare earth element). iphy.ac.cnacs.org Studies using scanning tunneling microscopy (STM) reveal that these 2D intermetallic compounds form hexagonal lattices. acs.org Due to the physical and chemical similarities among the lanthanide elements, these alloys exhibit very similar atomic and electronic structures. iphy.ac.cnnih.govfigshare.com
A key feature of these 2D layers is the appearance of moiré patterns, which arise from the lattice mismatch between the ReAu₂ alloy layer and the underlying Au(111) substrate. iphy.ac.cnnih.govacs.org These periodic moiré structures cause a periodic modulation of the surface's electronic properties, including the local density of states and the surface work function. iphy.ac.cnacs.org These periodically modulated surfaces are of significant interest as they can serve as templates for the controlled self-assembly of nanostructures or molecules. nih.govfigshare.comacs.org Furthermore, these 2D rare earth-gold compounds provide a platform for investigating rare earth-related phenomena like magnetism and catalysis in lower dimensions. figshare.comacs.org
| Property | Description | Source(s) |
| Synthesis Method | Deposition of rare earth metals onto a hot Au(111) substrate (approx. 300 °C). | acs.org |
| Resulting Compound | Two-dimensional ReAu₂ intermetallic monolayer (Re = Rare Earth). | iphy.ac.cnnih.gov |
| Lattice Structure | Hexagonal, with a lattice constant of approximately 5.4 Å. | acs.org |
| Superstructure | Moiré patterns due to lattice mismatch with Au(111) substrate. | iphy.ac.cnacs.org |
| Key Feature | Periodic modulation of electronic properties by the moiré structure. | iphy.ac.cnacs.org |
| Potential Application | Templates for self-assembly of nanostructures. | nih.govfigshare.comacs.org |
Fabrication and Properties of Yttrium Oxyhydride Thin Films
Yttrium oxyhydride (YHO) thin films are a class of materials that have attracted considerable research interest due to their unique photochromic properties. d-nb.infodiva-portal.org These films can be fabricated using various deposition techniques, with reactive magnetron sputtering being a common method. d-nb.infolu.lv The process often involves sputtering a metallic yttrium target in a reactive atmosphere containing argon and hydrogen to first deposit a yttrium hydride (YH₂) thin film. lu.lvacs.org Subsequently, the yttrium hydride film is converted to yttrium oxyhydride through oxidation by exposing it to ambient air at room temperature. d-nb.infolu.lv The amount of oxygen incorporated into the lattice can be controlled by the deposition pressure during the initial sputtering step. acs.org
The most significant property of YHO thin films is their photochromism: they exhibit a reversible change in their optical properties upon exposure to light. d-nb.info Specifically, the films darken, showing a decrease in optical transmittance and an increase in light absorption, when illuminated with photons within a certain energy range (e.g., 1.8 to 3.1 eV). d-nb.info This photodarkening effect can be reversed, with the film bleaching back to its transparent state more rapidly in air than in an inert atmosphere. d-nb.info
Recent research on epitaxially grown YHO thin films has demonstrated a repeatable photoinduced insulator-to-metal transition. acs.org Initially, the film behaves as an insulator, but under ultraviolet laser illumination, its electrical resistivity drops significantly, and it transforms into a metallic state. acs.org This transition is reversible; the film returns to its insulating state upon heating in an inert atmosphere. acs.org These unique photoresponsive electrical and optical properties make yttrium oxyhydride a promising material for applications such as smart windows and other optoelectronic devices. diva-portal.orglu.lv
| Property | Description | Source(s) |
| Fabrication Method | Reactive magnetron sputtering of Yttrium Hydride (YH₂) followed by oxidation. | d-nb.infolu.lvacs.org |
| Key Property | Photochromism (reversible darkening under light illumination). | d-nb.infodiva-portal.org |
| Optical Change | Decrease in transmittance upon illumination with photons (1.8 - 3.1 eV). | d-nb.info |
| Electronic Change | Repeatable photoinduced insulator-to-metal transition. | acs.org |
| Potential Applications | Smart windows, displays, optoelectronic devices. | d-nb.infolu.lv |
Advanced Characterization Techniques and Theoretical Methodologies in Gold Yttrium Research
Experimental Spectroscopic and Microscopic Characterization Techniques
The investigation of gold-yttrium (Au-Y) systems leverages a suite of advanced analytical techniques to elucidate their structural, electronic, and reactive properties. These methods provide critical insights from the gas phase to the solid state, enabling a comprehensive understanding of how yttrium doping influences the characteristics of gold.
Infrared (IR) Spectroscopy for Molecular Adsorption and Vibrational Analysis
Infrared (IR) spectroscopy, particularly far-infrared multiple photon dissociation (FIR-MPD) spectroscopy, is a powerful tool for determining the geometric structures of gas-phase gold-yttrium clusters. mpg.de By comparing experimentally observed vibrational spectra with those calculated using quantum chemical methods, researchers can identify the specific isomers present in a molecular beam. mpg.de
Studies on neutral yttrium-doped gold clusters, AunY (where n=1–9), have utilized this combined experimental and theoretical approach. mpg.de The IR spectra are sensitive to the cluster's structure, and the addition of messenger atoms like xenon can cause shifts in the vibrational frequencies, providing further structural information. mpg.de For example, in AunY clusters, yttrium doping can modify the geometry compared to pure gold clusters. rsc.orgresearchgate.net This technique has shown that for small clusters like Au4Y, a three-dimensional structure is favored, while for slightly larger clusters (n=5-8), two-dimensional isomers become more prevalent. kuleuven.be The vibrational spectra of Au5Y, for instance, show less significant changes upon xenon adsorption compared to Au4Y, indicating a more symmetric initial structure. mpg.de
Mass Spectrometry for Gas-Phase Cluster Reactivity and Adduct Identification
Mass spectrometry is a cornerstone technique for studying the gas-phase reactivity of gold-yttrium clusters and identifying the products of their reactions with other molecules. rsc.orgshokubai.orgnih.gov This method allows for the precise determination of cluster sizes and the observation of adduct formation, providing insights into reaction probabilities and kinetics. rsc.orgshokubai.org
In the study of propene adsorption on both neutral and cationic Au-Y clusters, mass spectrometry is used to analyze the size-dependent intensities of cluster-propene complexes. rsc.orgshokubai.org By controlling the pressure of the reactant gas in a collision cell, researchers can investigate the reaction kinetics. rsc.org For instance, studies have shown that yttrium doping can significantly alter the adsorption energies and reactivity of gold clusters towards molecules like propene and carbon monoxide. rsc.orgkuleuven.benih.gov The desorption rates of propene from cationic yttrium-doped gold clusters have been found to be higher than from pure gold clusters, indicating a reduction in propene adsorption energies upon Y-doping. rsc.org
Table 1: Investigated Gold-Yttrium Cluster Systems by Mass Spectrometry
| Cluster System | Reactant Molecule | Key Findings |
|---|---|---|
| Aun-1Y (n=5-15) | Propene (C3H6) | Yttrium doping alters propene adsorption energies. nih.gov |
| Aun-1Y+ (n=4-20) | Propene (C3H6) | Y-doping lowers propene binding strength in a size-dependent manner compared to pure gold cations. rsc.orgrsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.org In the context of gold-yttrium systems, XPS is crucial for analyzing the surface chemistry of catalysts and nanoparticles. worktribe.comresearchgate.net
When yttrium is incorporated into gold-containing catalysts, XPS can provide information on the oxidation states of both gold and yttrium. researchgate.net For example, in yttrium-doped ceria supports for gold catalysts, the Y 3d spectrum can confirm the presence of Y³⁺ ions. researchgate.net Furthermore, XPS can reveal how the electronic environment of gold is altered by the presence of yttrium. worktribe.com Studies on thiol-stabilized gold nanoparticles have shown that the addition of yttrium chloride leads to a shift in the Au 4f signal to higher binding energies, indicating a more oxidized state for the gold atoms interacting with yttrium. worktribe.com This technique is also used to study the reduction kinetics of gold valence states under ion bombardment. acs.org
Table 2: Representative XPS Binding Energies for Gold-Yttrium Systems
| Element | Orbital | Binding Energy (eV) | System | Observation |
|---|---|---|---|---|
| Au | 4f7/2 | > Au0 | Thiol-capped AuNPs + YCl3 | Au signals shift toward higher binding energy, indicating more oxidized Au species due to Au-RE interactions. worktribe.com |
| Y | 3d5/2 | 158.0 | Y-doped CeO2 support | Attributed to Y³⁺ ions. researchgate.net |
UV-Visible Spectroscopy for Plasmon Resonance and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is a key technique for characterizing the optical properties of gold-containing nanomaterials, which are often dominated by Localized Surface Plasmon Resonance (LSPR). edinst.com The LSPR is a collective oscillation of conduction electrons on the nanoparticle surface excited by light, resulting in a distinct absorption peak in the UV-Vis spectrum. edinst.comnanocomposix.com The position and shape of this peak are sensitive to the nanoparticle's size, shape, and local dielectric environment. edinst.comnanocomposix.com
In the study of gold-yttrium systems, UV-Vis spectroscopy can monitor changes in the LSPR of gold nanoparticles upon interaction with yttrium compounds. For instance, when yttrium chloride is added to a solution of thiol-capped gold nanoparticles, the plasmon resonance band redshifts (shifts to longer wavelengths). worktribe.com This shift indicates a change in the electronic environment of the gold nanoparticles, likely due to the displacement of the thiol ligands by yttrium ions and the subsequent aggregation of the nanoparticles. worktribe.com The magnitude of this shift is dependent on the concentration of the yttrium salt. worktribe.com
Table 3: Effect of Yttrium Chloride on the Plasmon Resonance of Thiol-Capped Gold Nanoparticles
| Thiol Ligand | Initial λmax (nm) | Observation with YCl3 |
|---|---|---|
| S-ETH | ~525 | Red-shift in plasmon resonance band. worktribe.com |
| S-COU | ~525 | Red-shift in plasmon resonance band. worktribe.com |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transformations and Thermodynamic Properties
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal behavior of materials, including phase transitions and chemical reactions. filab.frlongdom.orgworldoftest.com DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled. longdom.orgworldoftest.com These techniques can identify events such as melting, crystallization, and decomposition. filab.frworldoftest.com
In the context of gold-yttrium alloys and compounds, DTA and DSC are essential for determining phase diagrams, transformation temperatures, and thermodynamic properties like enthalpy of fusion and specific heat capacity. scielo.org.comdpi.com For example, these methods can be used to study the phase transformations in Au-Y alloys upon heating and cooling, providing critical data for materials processing and application. longdom.orgosu.edu While specific DTA/DSC studies focused solely on the "Gold;yttrium" compound are not prevalent in the provided search results, the principles of these techniques are broadly applicable to the study of binary metallic systems. DSC, in particular, can provide quantitative data on the heat capacity (Cp) of materials, which is a fundamental thermodynamic property. tainstruments.comnih.gov
Nitrogen Physisorption for Specific Surface Area and Porosity Determinations
Nitrogen physisorption is a standard technique for determining the specific surface area and porosity of materials. micromeritics.comhoriba.com The method is based on the Brunauer-Emmett-Teller (BET) theory, which describes the adsorption of gas molecules onto a solid surface. micromeritics.com By measuring the amount of nitrogen gas adsorbed at its boiling point (77 K) over a range of partial pressures, a surface area can be calculated. micromeritics.comhoriba.com
This technique is particularly relevant for catalytic applications of gold-yttrium materials, where a high surface area is often desirable. For instance, in yttrium-doped materials used as catalyst supports, nitrogen physisorption can quantify the effect of the dopant on the surface area and pore structure. researchgate.net Research on yttrium and nitrogen co-doped TiO₂ nanoparticles has shown that the incorporation of yttrium can increase the BET surface area and porosity. researchgate.net Similarly, studies on nanoporous gold have utilized nitrogen adsorption/desorption isotherms to investigate the BET surface area and pore size distribution. rsc.org Although direct studies on "this compound" compounds are not detailed, this method is fundamental for characterizing the morphology of any porous Au-Y material.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Yttrium chloride |
| Carbon monoxide |
| Propene |
| Xenon |
| Ceria |
Hydrogen Temperature Programmed Reduction (H₂-TPR) for Reducibility and Metal-Support Interactions
Hydrogen Temperature Programmed Reduction (H₂-TPR) is a crucial technique for characterizing the reducibility of metal oxides and understanding the interactions between a metal and its support material. micromeritics.comhidenanalytical.comaltamirainstruments.com In the context of gold-yttrium systems, particularly gold nanoparticles supported on yttrium oxide (Y₂O₃), H₂-TPR provides insights into how the presence of gold influences the reduction behavior of the yttria support and vice versa.
Studies have shown that gold supported on yttrium oxide nanorods (Au/Y₂O₃-NR) exhibits enhanced catalytic activity. H₂-TPR results reveal that these gold-supported catalysts are more easily reduced than the bulk yttrium oxide nanorod support alone. researchgate.netresearchgate.net This suggests a strong metal-support interaction, where the presence of gold facilitates the reduction of the yttria support. researchgate.net It has also been reported that gold-supported yttrium oxide catalysts possess a greater oxygen storage capacity compared to the bulk Y₂O₃ material, a property that can enhance redox ability. researchgate.net
Conversely, yttrium oxide itself is generally considered non-reducible under typical H₂-TPR conditions. csic.esntnu.no TPR profiles of pure Y₂O₃ supports often show no significant reduction peaks. csic.es However, some studies have observed minor reduction peaks at high temperatures for Y₂O₃. d-nb.info For instance, a small peak around 500 °C has been noted for both pure Y₂O₃ and Au/Y₂O₃. d-nb.info Other research has reported a small peak at approximately 630 °C for Y₂O₃ prepared from yttrium nitrate (B79036). d-nb.info Following a high-temperature reduction treatment, Y₂O₃ can exhibit low-temperature hydrogen desorption states, indicating a quasi-reversible molecular H₂-uptake upon cooling. acs.org
When yttrium is used as a promoter in other catalytic systems, such as cobalt on mesoporous alumina (B75360), it has been shown to facilitate hydrogen reduction by donating a high density of electrons to the cobalt-containing compounds. aip.org This highlights the electronic influence yttrium can have in modifying the reducibility of other metals.
The table below summarizes key findings from H₂-TPR studies on gold-yttrium and related materials.
| Material | Key H₂-TPR Findings | Reference |
| Au/Y₂O₃-NR | More easily reducible than bulk Y₂O₃-NR, indicating strong metal-support interaction. | researchgate.netresearchgate.net |
| Y₂O₃ | Generally non-reducible, though minor high-temperature reduction peaks have been observed. | csic.esntnu.nod-nb.info |
| High-temp reduced Y₂O₃ | Shows low-temperature hydrogen desorption states, suggesting reversible H₂ uptake. | acs.org |
| Y-promoted Co/Al₂O₃ | Yttrium facilitates the reduction of cobalt species. | aip.org |
Raman and Fourier-Transform Infrared (FTIR) Spectroscopies for Structural Confirmation and Vibrational Modes
Raman and Fourier-Transform Infrared (FTIR) spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of molecules and crystal lattices, providing valuable information about the structure and bonding within gold-yttrium compounds.
Raman Spectroscopy is particularly sensitive to the vibrations of metal-metal and metal-oxygen bonds. In the study of yttrium orthovanadate (YVO₄), a well-known laser host material, Raman spectroscopy has been used to identify its characteristic vibrational modes. mdpi.com The most intense Raman mode for YVO₄ is the high-frequency symmetric V-O stretching vibration within the (VO₄)³⁻ anionic group, occurring at approximately 889 cm⁻¹. mdpi.com Another notable mode is the low-frequency bending mode at around 376 cm⁻¹. mdpi.com While these studies focus on YVO₄, the principles can be extended to understand the vibrational characteristics of Au-Y oxide systems. The introduction of gold could potentially perturb these vibrational modes, offering insights into the Au-Y interaction.
FTIR Spectroscopy complements Raman by probing infrared-active vibrational modes. A combined experimental and theoretical investigation of yttrium-doped gold clusters (AuₙY, where n=1–9) utilized far-infrared multiple photon dissociation (FIR-MPD) spectroscopy, a technique related to FTIR. mpg.de By comparing the experimental far-infrared spectra with quantum chemical calculations, the geometric structures of the most likely isomers present in the molecular beam were determined. mpg.de This study revealed that, unlike pure gold clusters, small AuₙY clusters, such as Au₄Y, adopt a three-dimensional shape. mpg.de The yttrium atom consistently prefers a high coordination number, a distinct characteristic compared to other transition-metal-doped gold clusters. mpg.de
The table below presents a summary of vibrational modes identified in yttrium-containing materials relevant to the Au-Y system.
| Material | Technique | Observed Vibrational Modes (cm⁻¹) | Significance | Reference |
| YVO₄ | Raman | ~889 (V-O stretch), ~376 (bending) | Characterization of host material vibrational structure. | mdpi.com |
| AuₙY (n=1-9) | FIR-MPD | (Varies with cluster size) | Determination of 3D cluster geometries and high Y coordination. | mpg.de |
Time-Resolved Shadowgraph Imaging for Laser-Induced Processes
Time-resolved shadowgraph imaging is a high-speed visualization technique used to study dynamic events, such as the processes induced by pulsed laser ablation in liquids. researcher.liferesearcher.life This method is particularly valuable for understanding the synthesis of nanoparticles, including those of gold and yttrium oxide.
In experiments involving the pulsed laser ablation of gold and yttrium oxide targets in water, time-resolved shadowgraph imaging has been employed to visualize the laser-induced cavitation bubble. researcher.lifenih.govbeilstein-journals.org These studies have revealed significant differences in the process when using different laser beam shapes. A standard Gaussian laser beam produces a quasi-hemispherical cavitation bubble over the ablation spot. researcher.lifenih.gov In contrast, a donut-shaped laser beam generates a toroidal (donut-shaped) cavitation bubble that overruns the ring-shaped ablation site. researcher.lifenih.gov
The dynamics of this cavitation bubble are directly linked to the properties of the resulting nanoparticles. The use of a donut-shaped beam and the corresponding toroidal bubble leads to a significant reduction in nanoparticle size, a narrower size distribution, and improved sphericity for both gold and yttrium oxide nanoparticles. researcher.lifenih.govbeilstein-journals.org This demonstrates the potential to control nanoparticle characteristics by manipulating the laser-induced processes, as visualized by shadowgraph imaging.
The technique provides a powerful diagnostic tool for understanding the complex fluid dynamics and plasma phenomena that occur during laser ablation, which are critical for controlling the synthesis of Au-Y nanoparticles and nanoalloys. researcher.lifeacs.org
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Elemental Composition
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and widely used analytical technique for determining the elemental composition of various materials, including gold-yttrium alloys and compounds. spectro.comimpactanalytical.comtechnologynetworks.com The method involves introducing a sample, typically in liquid form, into a high-temperature argon plasma, which excites the atoms of the elements present. technologynetworks.com As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, which are then detected and quantified to determine the concentration of each element. technologynetworks.comagriscigroup.us
ICP-OES is a versatile tool for the analysis of precious metals and their alloys. spectro.com It offers high sensitivity, often achieving detection limits in the parts per billion (ppb) range. spectro.com In the context of gold alloys, ICP-OES can be used to determine the concentrations of gold and other alloying elements. researchgate.netresearchgate.net To enhance accuracy and precision, an internal standard, such as yttrium or indium, is often used. researchgate.netresearchgate.net The use of an internal standard helps to correct for matrix effects and variations in instrument performance. agriscigroup.usresearchgate.net For instance, the ISO 11494 standard describes a procedure for determining platinum content in alloys using yttrium as an internal standard with ICP-OES. lbma.org.uk
The technique is valuable for:
Quantitative Analysis: Precisely measuring the weight percentage of gold, yttrium, and other potential elements in an alloy or compound. researchgate.netresearchgate.net
Impurity Detection: Identifying and quantifying trace impurities that could affect the material's properties. spectro.comimpactanalytical.com
Stoichiometry Confirmation: Verifying the elemental ratios in synthesized Au-Y compounds.
The table below lists elements, including gold and yttrium, that can be effectively detected and quantified using ICP-OES.
| Element | Symbol | Detectable by ICP-OES |
| Gold | Au | Yes |
| Yttrium | Y | Yes |
| Silver | Ag | Yes |
| Copper | Cu | Yes |
| Zinc | Zn | Yes |
| Palladium | Pd | Yes |
| Platinum | Pt | Yes |
| This list is not exhaustive but includes elements commonly associated with gold alloys and detectable by ICP-OES. impactanalytical.comresearchgate.netresearchgate.netmeasurlabs.com |
Computational Chemistry and Materials Science Approaches
Alongside experimental techniques, computational methods play a vital role in understanding the fundamental properties of gold-yttrium systems at the atomic level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and solids. wikipedia.org It has become a cornerstone of computational chemistry and materials science for predicting the equilibrium structures, stability, and electronic characteristics of novel materials, including bimetallic clusters of gold and yttrium. iphy.ac.cniphy.ac.cn
DFT calculations have been systematically applied to study the ground-state geometric and electronic properties of yttrium-doped gold clusters (Auₙ₋₁Y). iphy.ac.cniphy.ac.cn These studies compare the properties of the bimetallic clusters to those of pure gold and pure yttrium clusters.
Key findings from DFT studies on Auₙ₋₁Y (for n ≤ 9) clusters include:
Bond Lengths: The average bond lengths in Auₙ₋₁Y bimetallic clusters are shorter than those in the corresponding pure gold and yttrium clusters, suggesting stronger bonding. iphy.ac.cniphy.ac.cn
Structural Motifs: The yttrium atom shows a strong preference for maximizing its coordination with gold atoms. This is energetically favorable because the Au-Y bond is stronger than the Au-Au bond. iphy.ac.cniphy.ac.cn Unlike pure gold clusters which are planar up to a relatively large size, Auₙ₋₁Y clusters begin to adopt three-dimensional structures at a smaller size, starting with Au₄Y (n=5). iphy.ac.cniphy.ac.cn
Stability and Electronic Structure: The most stable isomers of the yttrium-doped gold clusters tend to delocalize the valence s, p, and d electrons from all constituent atoms over the entire structure. iphy.ac.cniphy.ac.cn The Au₃Y cluster is predicted to be particularly stable, exhibiting the largest HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap among the small doped clusters studied. iphy.ac.cn This high stability is attributed to its high C₃ᵥ symmetry, where the s-d electron hybridization in the yttrium atom forms three equal sd hybrid orbitals, each bonding with a gold atom. iphy.ac.cn
Systematic Studies: More recent DFT studies have systematically investigated Au₅RE clusters, where RE includes Y and other rare-earth elements. aip.org These calculations explore various isomeric configurations and spin multiplicities to identify the lowest energy structures, confirming that for most doped clusters, a non-planar configuration is energetically favored. aip.org
The table below summarizes key structural and electronic properties of small yttrium-doped gold clusters as determined by DFT calculations.
| Cluster | Predicted Structure Type | Key Electronic Feature | Reference |
| Auₙ₋₁Y (n≤9) | 3D structures appear at n=5 (Au₄Y) | Au-Y bond stronger than Au-Au bond | iphy.ac.cniphy.ac.cn |
| Au₃Y | High Symmetry (C₃ᵥ) | Largest HOMO-LUMO gap, indicating high stability | iphy.ac.cn |
| Au₅Y | Non-planar configuration energetically favored | Delocalized valence electrons | aip.org |
Adsorption Energies and Reaction Pathway Determination
The adsorption and subsequent reaction pathways of molecules on gold-yttrium clusters are a primary focus of theoretical and experimental research. Studies combining mass spectrometry, gas-phase reactions, and Density Functional Theory (DFT) calculations have investigated the adsorption of propene on neutral and cationic gold (Au_n) and yttrium-doped gold (Au_n-1Y) clusters. shokubai.orgnih.gov
The stability of the resulting complexes and the reactivity of the clusters are highly dependent on the cluster's size and the presence of the yttrium dopant. shokubai.org DFT calculations have shown that for pure gold clusters, propene preferentially binds to a low-coordinated gold atom via its C=C double bond, in a π-bonding mode. shokubai.org In yttrium-doped clusters (Au_n-1Y), the preferred adsorption site changes with cluster size; for smaller clusters (n ≤ 9), propene binds to the yttrium atom, while for larger clusters, it attaches to a gold atom. shokubai.org This preference is correlated with the structural evolution of the clusters and the location of the largest lobe of the Lowest Unoccupied Molecular Orbital (LUMO). shokubai.org
Adsorption energies, which quantify the strength of the interaction, have been determined both computationally via DFT and experimentally through Rice–Ramsperger–Kassel–Marcus (RRKM) analysis. d-nb.inforesearchgate.net For neutral clusters, these energies typically fall within the range of 0.6 to 1.2 eV. nih.govd-nb.info Yttrium doping has a significant effect on these energies, particularly for clusters of specific sizes such as n=5, 12, and 13. d-nb.inforesearchgate.net For instance, at n=13, doping with yttrium makes the propene adduct less stable, whereas the opposite is true for n=14, indicating an indirect effect of the dopant. d-nb.info
Furthermore, the charge state of the cluster plays a crucial role. Cationic clusters exhibit considerably enhanced propene binding compared to their neutral counterparts due to increased charge transfer. researchgate.netkuleuven.be However, in a size-dependent manner, yttrium doping tends to lower the propene binding strength on cationic clusters compared to pure cationic gold clusters. researchgate.netkuleuven.be Thermodynamic analysis reveals that yttrium doping can make the complexes less stable, favoring the dissociation of propene from the cluster at lower temperatures (250–500 K) compared to pure gold clusters (500–800 K). shokubai.org
Table 1: Effect of Yttrium Doping on Propene Adsorption Energies
| Cluster Size (n) | Observation | Finding Source |
|---|---|---|
| 5, 12, 13 | Yttrium doping significantly alters adsorption energies. | d-nb.inforesearchgate.net |
| 13 | Y-doped cluster-propene adduct is less stable than pure Au cluster adduct. | d-nb.info |
| 14 | Y-doped cluster-propene adduct is more stable than pure Au cluster adduct. | d-nb.info |
| General (Cationic) | Yttrium doping generally lowers the adsorption energy of propene. | researchgate.netfrontiersin.orgnih.gov |
Mechanistic Investigations of Catalytic Reactions
Mechanistic studies of gold-yttrium systems reveal the intricate ways yttrium doping influences catalytic processes. The donation/back-donation mechanism is central to the adsorption of molecules like propene. shokubai.orgresearchgate.net Chemical bonding analysis indicates that the interaction is primarily non-covalent, with charge transfer and intermolecular forces being dominant. shokubai.orgresearchgate.net Yttrium doping significantly modifies these interactions; for example, the polarization term in the interaction energy is more important when propene binds to a yttrium atom compared to a gold atom. shokubai.org
The dissociation of adsorbates is also heavily influenced by the yttrium dopant. For the dissociation of propene, yttrium doping has been found to significantly increase the dissociation rate in the n=12-20 size range for neutral clusters. shokubai.org A distinct odd-even alternation in dissociation rate coefficients is observed for both pure and yttrium-doped clusters, with clusters having an even number of atoms showing higher reactivity towards propene. shokubai.org
In the context of catalytic cycles, gold complexes are known to act as soft carbophilic Lewis acids, activating unsaturated groups. frontiersin.org While specific mechanistic pathways for complex reactions on Au-Y clusters are still under investigation, studies on related systems provide insights. For example, in some gold-catalyzed reactions, the mechanism involves a researchgate.netresearchgate.net-rearrangement of a propargyl ester to form a carboxyallene intermediate, which then undergoes further cyclization. frontiersin.org The role of the gold catalyst can be dual, first activating an alkyne group to facilitate a migration and then participating in the subsequent cyclization. frontiersin.org The presence of a dopant like yttrium alters the electronic properties of the gold atoms, which in turn affects the activation barriers and reaction pathways. shokubai.orgnih.gov For instance, computed dissociation reaction paths for Au₅Y⁺, Au₆Y⁺, and Au₆⁺ clusters showed that isomers with dissociated propene are energetically less favorable and are separated by high energy barriers. nih.gov
Electronic Band Structure, Density of States, and Optical Properties
First-principles methods based on Density Functional Theory (DFT) are instrumental in understanding the electronic properties of gold-yttrium clusters. iphy.ac.cn These calculations provide detailed information on the ground state geometric and electronic structures, including average bond lengths, which are shorter in Au_n-1Y (n ≤ 9) bimetallic clusters compared to their corresponding pure gold and yttrium counterparts. iphy.ac.cn
The electronic structure of these bimetallic clusters is characterized by the delocalization of valence s, p, and d electrons from the constituent atoms over the entire structure. iphy.ac.cn The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a key indicator of cluster stability. For instance, the Au₃Y cluster exhibits the largest HOMO-LUMO gap among the yttrium-doped gold clusters studied, suggesting high stability due to the formation of three equivalent Au-Y bonds in a structure with high C₃v symmetry. iphy.ac.cn
The Density of States (DOS) reveals the contribution of different orbitals to the electronic bands. In yttrium-doped tin oxide, for example, the region near the Fermi level is primarily characterized by Y-4d states, which can be responsible for changes in electrical conductivity. scispace.com Similarly, in yttrium-doped gold clusters, the trivalent yttrium dopant alters the electronic shell structure of pure gold. nih.govrsc.org This alteration can lead to the formation of closed electronic shells for specific cluster sizes, such as Au₆Y⁺ and Au₁₆Y⁺, enhancing their stability. nih.govrsc.org
The optical properties are intrinsically linked to the electronic band structure. aps.orgnist.gov While detailed optical spectra for Au-Y clusters are not extensively documented in the provided sources, studies on related materials like crystalline yttria (Y₂O₃) show that first-principles calculations can accurately predict the complex dielectric function and electron-energy-loss function. aps.org The band gap is a critical parameter derived from the electronic structure. For pure Y₂O₃, the calculated LDA band gap is 4.54 eV. aps.org In Ce-doped Y₂O₃, the band gap is found to be 4.20 eV, suggesting a transition from an insulator to a semiconductor upon doping. nih.gov These findings imply that doping gold clusters with yttrium would similarly modify the electronic band structure, and consequently, their optical absorption and emission properties. nist.gov
Complementary Studies with Experimental Techniques (e.g., NMR, catalysis)
Theoretical methodologies in gold-yttrium research are powerfully complemented by a range of experimental techniques that validate and guide computational models. Gas-phase reaction studies, often employing mass spectrometry, provide crucial kinetic and thermodynamic data on adsorption and dissociation processes. shokubai.orgd-nb.info These experiments, performed under controlled low-pressure collision cell conditions, allow for the direct measurement of reaction probabilities and dissociation rates, which can then be used to extract adsorption energies via theoretical analysis like RRKM. shokubai.orgd-nb.info
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool, offering sensitivity to the local structural environments of the nuclei. acs.orgtudelft.nl In studies of yttrium oxyhydrides, for example, ¹H, ²H, ¹⁷O, and ⁸⁹Y solid-state NMR, in conjunction with DFT calculations, have been used to investigate the complex anion arrangements. acs.orgtudelft.nl Two-dimensional correlation experiments, such as Heteronuclear Correlation (HETCOR), can reveal proximities between different nuclei (e.g., ¹H–⁸⁹Y), providing direct evidence of bonding environments. acs.org While direct NMR studies on small Au-Y clusters are challenging, ³¹P NMR has been used on ligated gold cluster compounds to show that the gold atoms are stereochemically non-rigid in solution. lehigh.edu
Catalysis studies on supported gold nanoparticles provide macroscopic evidence of the unique properties that emerge at the nanoscale. acs.org Techniques like operando IR spectroscopy can monitor the species present on the catalyst surface during a reaction, offering mechanistic insights. mdpi.com The catalytic activity for reactions like CO oxidation is highly dependent on factors such as particle size, the support material (e.g., TiO₂, CeO₂), and the contact structure between the gold and the support, all of which can be characterized experimentally. acs.org These experimental findings on catalysis provide a benchmark for theoretical models of doped gold clusters, ensuring that the computational investigations are relevant to real-world catalytic systems. acs.org
RRKM (Rice–Ramsperger–Kassel–Marcus) Analysis for Reaction Kinetics from Experimental Data
RRKM (Rice–Ramsperger–Kassel–Marcus) theory is a statistical model used to describe the rates of unimolecular reactions in the gas phase. In the context of gold-yttrium cluster research, RRKM analysis serves as a critical bridge between experimental measurements and theoretical energetics. shokubai.org It is employed to extract fundamental kinetic and thermodynamic parameters, such as dissociation energies and adsorption energies, from experimentally determined dissociation rates. shokubai.orgrsc.org
The experimental setup typically involves creating a molecular beam of neutral or charged clusters which then interact with a reactive gas (e.g., propene) in a collision cell. shokubai.orgd-nb.info By varying the pressure of the reactive gas while keeping the interaction time fixed, the kinetics of the reaction can be studied. shokubai.orgd-nb.info The dissociation rates of the resulting cluster-adsorbate complexes are measured, often using mass spectrometry. d-nb.info
This experimental data is then fed into an RRKM model. kuleuven.be The model calculates the unimolecular dissociation rate constant as a function of the internal energy of the cluster. To perform this calculation, the vibrational frequencies of the cluster-adsorbate complex and the transition state for dissociation are required, which are typically computed using DFT. shokubai.org By fitting the calculated RRKM rates to the experimental dissociation rates, the dissociation energy (which is closely related to the adsorption energy) can be determined. shokubai.orgrsc.org
This combined experimental-theoretical approach has been successfully applied to determine the adsorption energies of propene on both pure and yttrium-doped gold clusters, for both neutral and cationic species. d-nb.inforsc.org The results from RRKM analysis generally show good agreement with adsorption energies calculated directly from DFT, lending strong support to the accuracy of the computational models. d-nb.inforesearchgate.net The analysis has been instrumental in quantifying the effects of cluster size, charge, and yttrium doping on the stability of the cluster-propene adducts. d-nb.infokuleuven.be
Energy Decomposition Analysis (EDA) for Intermolecular Interactions
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. escholarship.orgnih.gov In the study of gold-yttrium clusters, EDA provides deep insights into the nature of the non-covalent interactions between the metallic cluster and an adsorbed molecule, such as propene. shokubai.orgrsc.org This analysis confirms that there is no formal covalent bond formed between the cluster and propene. researchgate.netkuleuven.be
The total interaction energy (or adsorption energy) is typically decomposed into several terms. rsc.orgescholarship.orgnih.gov While the exact formulation can vary, common components include:
Electrostatics (or Frozen term): Represents the classical electrostatic interaction (attraction and Pauli repulsion) between the unperturbed charge distributions of the fragments. rsc.orgescholarship.org
Polarization: Accounts for the energy lowering due to the distortion of each fragment's electron cloud in the presence of the other. rsc.orgescholarship.org
Charge Transfer: Represents the energy stabilization from the flow of electrons between the fragments, a key component of the donation/back-donation mechanism. researchgate.netrsc.orgescholarship.org
Dispersion: Arises from the correlated fluctuations of electrons on the interacting fragments. rsc.org
Geometric Distortion/Relaxation: The energy required to change the geometry of the fragments from their isolated equilibrium structures to the geometries they adopt in the complex. rsc.orgescholarship.org
EDA studies on propene adsorption on Au_n-1Y clusters have shown that intermolecular interactions are the most significant contributors to the binding. shokubai.org The analysis reveals that yttrium doping can induce significant changes in these components. For example, the polarization term becomes more important when propene binds directly to the yttrium atom compared to a gold atom. shokubai.org Furthermore, EDA, combined with analyses of natural charges and Wiberg bond indices, supports an electron donation/back-donation mechanism for the adsorption process. nih.govresearchgate.net The charge transfer component, in particular, quantifies the extent of this electronic interaction, which is crucial for understanding the stability and reactivity of the cluster-adsorbate complex. nih.govresearchgate.net
First-Principles Methods for Ground State and Thermodynamic Properties
First-principles calculations, primarily those based on Density Functional Theory (DFT), are a cornerstone of modern materials research, providing a theoretical framework to predict the fundamental properties of materials from the underlying laws of quantum mechanics. iphy.ac.cn These methods are extensively used to investigate the ground state and thermodynamic properties of gold-yttrium bimetallic clusters. iphy.ac.cnresearchgate.net
By systematically exploring the potential energy surface, researchers can identify the lowest-energy (ground state) geometric structures for Au_n-1Y clusters of various sizes. iphy.ac.cn These calculations have revealed, for instance, that the average bond lengths in small yttrium-doped gold clusters are shorter than in the corresponding pure clusters. iphy.ac.cn The stability of different isomers can be compared based on their total energies, and properties like ionization potential, electron affinity, and the HOMO-LUMO gap can be calculated as a function of cluster size. iphy.ac.cn
Beyond static, zero-kelvin properties, first-principles methods can be combined with models like the quasi-harmonic approximation (QHA) to predict thermodynamic properties at finite temperatures. researchgate.netmdpi.com This allows for the calculation of key thermodynamic quantities, including:
Heat of Formation (ΔH_f): Indicates the energetic stability of the alloy relative to its constituent elements. mdpi.com
Debye Temperature: Relates to the vibrational properties and stiffness of the material. researchgate.net
Heat Capacity, Entropy, and Free Energy: Describe the thermal behavior and stability of the compound at different temperatures. researchgate.net
These theoretical predictions are invaluable for understanding the phase stability and alloying ability of gold-yttrium systems. researchgate.netacs.org For example, calculations of the enthalpy of formation for various stoichiometries can predict which compositions are thermodynamically stable and likely to form. acs.org The results of these first-principles studies provide a fundamental understanding of the structural and thermodynamic driving forces that govern the behavior of gold-yttrium materials, guiding experimental synthesis and application. materialsmodeling.org
Utilization of Open-Source and Commercial Software Packages for Electronic Structure Simulations (e.g., Quantum ESPRESSO, VASP, CASTEP)
The investigation of the electronic structure of gold-yttrium (Au-Y) compounds heavily relies on sophisticated computational methods. Density Functional Theory (DFT) serves as the fundamental framework for these simulations, with various software packages implementing its principles to model the behavior of electrons in materials. researchgate.netquantum-espresso.orgresearchgate.net These tools enable researchers to predict and understand the electronic and structural properties of Au-Y alloys from first principles.
Quantum ESPRESSO is a prominent open-source suite of codes for electronic-structure calculations and materials modeling. researchgate.net It is based on DFT, utilizing plane waves and pseudopotentials to simulate a wide range of material properties. researchgate.netmit.edu While direct applications on Au-Y compounds are not extensively documented in the provided results, the software's capabilities are well-established for simulating metallic systems, including gold surfaces and yttrium-containing compounds. researchgate.netubuntunet.netresearchgate.net For instance, simulations can determine band structures and densities of states, which are crucial for understanding the electronic behavior of alloys. ubuntunet.net
VASP (Vienna Ab initio Simulation Package) is another powerful commercial software package widely used for DFT calculations. researchgate.netaps.org It employs the projector-augmented wave (PAW) method. ru.nl VASP has been utilized in studies of yttrium-containing materials, such as yttrium oxyhydrides and yttrium iron garnet, to investigate electronic structures, chemical shielding, and magnetic properties. aps.orgru.nl Researchers have used VASP to relax atomic positions, calculate ground-state properties, and determine the effects of dopants and defects on the electronic configuration. aps.orgru.nl For example, in studies of yttrium-rich yttrium iron garnet, VASP calculations predicted the stability of YFe antisite defects in different crystallographic sites. mit.edu The software is also capable of performing ab initio molecular dynamics (AIMD) simulations, which can be used to study diffusion processes at the atomic level. mdpi.com
CASTEP is a commercial software package that also uses a plane-wave basis set and pseudopotentials for DFT calculations. acs.org It has been applied to study the electronic properties of yttrium-containing compounds like yttrium ruthenate. acs.org In one study, CASTEP was used to calculate the projected density of states (DOS) for O 2p and Ru 4d orbitals, providing insights into the stability of the Ru-O bond. acs.org
These software packages allow for detailed investigations into the electronic properties of materials. Key parameters in these simulations include the exchange-correlation functional (e.g., LDA, GGA, PBE), the cutoff energy for the plane-wave basis set, and the k-point mesh for Brillouin zone integration. aps.orgru.nl The choice of these parameters is critical for obtaining accurate results.
Interactive Data Table: Comparison of Software Packages for Electronic Structure Simulations
| Software Package | Licensing | Core Methodology | Typical Applications in Yttrium-related Research | Key Simulation Parameters |
| Quantum ESPRESSO | Open-Source researchgate.net | DFT, Plane Waves, Pseudopotentials researchgate.netmit.edu | Band structure, Density of states calculations. ubuntunet.net | Exchange-correlation functional, Cutoff energy, k-point grid. mit.edu |
| VASP | Commercial | DFT, Projector-Augmented Wave (PAW) researchgate.netru.nl | Structural optimization, Ground-state properties, Magnetic properties, AIMD. aps.orgru.nlmdpi.com | Exchange-correlation functional (LDA, GGA), Cutoff energy, Convergence tolerance. aps.org |
| CASTEP | Commercial | DFT, Plane Waves, Pseudopotentials acs.org | Projected Density of States (DOS). acs.org | Exchange-correlation functional (GGA), Cutoff energy. acs.org |
Empirical Electron Theory of Solids and Molecules for Magnetic Property Prediction
The Empirical Electron Theory (EET) of solids and molecules provides a framework for understanding and predicting the properties of materials based on their valence electron structures. researchgate.net This theory has been applied to rare earth elements, including yttrium, to calculate properties such as melting points and cohesive energies. researchgate.net
The core principle of EET is that the physical and chemical properties of a material are determined by the arrangement and interactions of its valence electrons. researchgate.net The theory analyzes the distribution of electrons into different states, such as lattice electrons and covalent electrons, and how transformations between these states influence material properties. researchgate.net
In the context of magnetic properties, EET can be used to analyze the relationship between the electronic structure and the magnetic behavior of compounds. researchgate.net While direct application of EET to predict the magnetic properties of gold-yttrium alloys is not explicitly detailed in the provided search results, the methodology has been successfully used for other rare-earth-containing magnetic materials. researchgate.net For instance, the magnetic properties of LaCo13-xAlx and LaFe13-xAlx compounds have been calculated using EET, with the results showing good agreement with experimental data. researchgate.net The analysis of the electronic structures revealed the connection between the electron configurations and the observed magnetic properties. researchgate.net
The electrical properties of a solid, which are intrinsically linked to its electronic structure, determine whether it behaves as a conductor, semiconductor, or insulator. uomustansiriyah.edu.iq The band theory of solids explains these properties based on the filling of electron bands. uomustansiriyah.edu.iq Materials with partially filled outer electron orbits are typically metallic conductors. uomustansiriyah.edu.iq The magnetic properties of materials also arise from their electronic configurations, specifically from the spin of unpaired electrons. uomustansiriyah.edu.iq
Interactive Data Table: Application of Empirical Electron Theory
| System Studied | Predicted/Calculated Properties | Key Theoretical Concepts |
| Yttrium and other rare earth elements | Melting points, Cohesive energies. researchgate.net | Valence electron structure, Electron emission/transformation between lattice and coherent electrons. researchgate.net |
| LaCo13-xAlx and LaFe13-xAlx | Magnetic properties. researchgate.net | Analysis of valence electronic structures. researchgate.net |
Linear Transport Theory for Diffusion and Phase Formation Kinetics
Linear transport theory provides a mathematical framework for describing the movement of particles, such as atoms, in a medium. eudml.org This theory is particularly relevant for understanding diffusion and the kinetics of phase formation in alloys like gold-yttrium.
Diffusion is the process by which atoms move within a material, and it is a fundamental mechanism driving phase transformations. oaepublish.compolyu.edu.hk The kinetics of these transformations, meaning the rates at which they occur, are governed by factors such as nucleation and growth of new phases. oaepublish.com The Johnson-Mehl-Avrami-Kolmogorov (JMAK) theory is often used to describe the dynamics of phase formation. oaepublish.com
In the context of binary alloys, linear transport models can be coupled with diffusion equations to describe the evolution of the system. eudml.org This is especially useful when different regions of the material exhibit different transport properties. eudml.org For instance, in the dealloying of a binary alloy, a multi-phase-field model can be used to simulate the evolution of the porous structure, taking into account both the dissolution of one component and the diffusion and clustering of the other. polyu.edu.hk
Experimental studies on alloy systems like Ag-Au have investigated the kinetic regularities of phase formation during processes such as selective dissolution. researchgate.net Such studies provide valuable data for validating and refining theoretical models of diffusion and phase transformation. The rate of formation of a new phase can depend on factors like the alloy composition and overpotential. researchgate.net
While specific applications of linear transport theory to the Au-Y system are not detailed in the search results, the principles are broadly applicable. The theory would describe the movement of gold and yttrium atoms within the alloy, leading to the formation of different intermetallic compounds or solid solutions, as dictated by the thermodynamics and kinetics of the system. oaepublish.com The Hume-Rothery rules and phase diagrams provide a thermodynamic basis for predicting which phases are likely to form. oaepublish.com
Interactive Data Table: Concepts in Diffusion and Phase Formation
| Theoretical Concept | Description | Relevance to Au-Y System |
| Linear Transport Theory | Mathematical description of particle propagation in a medium. eudml.org | Models the movement of Au and Y atoms, underlying diffusion processes. |
| Diffusion | Atomic movement within a material. polyu.edu.hk | Governs the rate of mixing and segregation of Au and Y atoms. |
| Phase Formation Kinetics | The study of the rates of phase transformations. oaepublish.com | Determines how quickly stable or metastable Au-Y compounds form. |
| JMAK Theory | Describes the dynamics of the formation of ordered phases from disordered structures. oaepublish.com | Can be applied to model the transformation from a disordered Au-Y solid solution to ordered intermetallic compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
